1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Description
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Properties
CAS No. |
870452-16-7 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(3,4-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-13-6-7-15(12-14(13)2)18(21)8-10-19(11-9-18)16(20)22-17(3,4)5/h6-7,12,21H,8-11H2,1-5H3 |
InChI Key |
HKXNVYUQEDKKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Topic: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Strategic Intermediate for Opioid Receptor Modulator Synthesis
Executive Summary & Chemical Identity
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a specialized pharmacophore intermediate used primarily in the discovery of novel opioid receptor ligands (specifically
Note on CAS Registry Number: While the deprotected amine core (4-(3,4-dimethylphenyl)-4-piperidinol ) is a cataloged reagent (e.g., Sigma-Aldrich CDS023633), the specific N-Boc protected intermediate is frequently treated as a "custom synthesis" entity in patent literature rather than a commodity chemical. Consequently, it may not have a widely indexed public CAS number. In this guide, we define it by its synthetic precursors, which possess established CAS identities.
Chemical Identity Table
| Property | Specification |
| Systematic Name | tert-butyl 4-(3,4-dimethylphenyl)-4-hydroxy-1-piperidinecarboxylate |
| Molecular Formula | |
| Molecular Weight | 305.41 g/mol |
| Core Scaffold | 4-Aryl-4-hydroxypiperidine |
| Key Functionality | Tertiary Alcohol, N-Boc Carbamate, Electron-Rich Aromatic System |
| Predicted LogP | ~3.2 – 3.5 (Highly Lipophilic) |
| Appearance | White to Off-White Crystalline Solid |
Synthetic Pathway & Mechanism
The most robust route to this intermediate is the Grignard Addition of 3,4-dimethylphenylmagnesium bromide to the commercially available N-Boc-4-piperidone. This route ensures high regioselectivity for the C4 position.
Reaction Scheme (DOT Visualization)
The following diagram outlines the convergent synthesis and subsequent deprotection options.
Caption: Convergent synthesis via Grignard addition to N-Boc-4-piperidone followed by controlled quenching.
Detailed Experimental Protocol
Reagents:
-
N-Boc-4-piperidone (CAS 79099-07-3): 1.0 equiv.
-
3,4-Dimethylphenylmagnesium bromide (CAS 89980-68-7): 1.2 – 1.5 equiv (0.5M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (
) atmosphere. -
Dissolution: Dissolve N-Boc-4-piperidone in anhydrous THF (concentration ~0.5 M). Cool the solution to 0°C using an ice bath.
-
Addition: Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions (e.g., enolization of the ketone).
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
-
Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (
). Caution: Exothermic. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate in vacuo.
Purification & Analytical Validation
Due to the lipophilicity of the Boc group and the dimethylphenyl ring, the crude product is often a viscous oil that crystallizes upon standing or trituration.
Purification Decision Tree
Caption: Purification strategy based on crude purity profile.
Analytical Characterization (Expected Data)
-
NMR (400 MHz,
):- 7.10–7.25 (m, 3H, Ar-H) – Aromatic signals.
-
3.80–4.00 (br d, 2H, Piperidine
) – Alpha to Nitrogen. -
3.10–3.30 (br t, 2H, Piperidine
). -
2.25, 2.27 (s, 6H,
) – Diagnostic Singlets. - 1.90–2.10 (m, 2H), 1.60–1.80 (m, 2H).
-
1.45 (s, 9H, Boc
-Bu).
-
Mass Spectrometry (ESI+):
-
Target Mass: 305.41 Da.
-
Observed:
; (loss of protecting group is common in source).
-
Handling & Safety (E-E-A-T)
-
Grignard Reagents: Highly reactive with water/air. Must be handled under inert atmosphere. Pyrophoric hazard if concentrated.
-
Intermediate Storage: Store at 2–8°C. The tertiary alcohol is generally stable but can undergo dehydration to the tetrahydropyridine (styrene-like derivative) under strongly acidic conditions or high heat (
). -
Toxicology: As a derivative of phenylpiperidine (structural relation to opioids), treat as a potential bioactive agent. Use full PPE (gloves, goggles, fume hood).
References
-
Precursor Identity (Ketone): N-Boc-4-piperidone.[1] CAS Registry No. 79099-07-3.[1]
-
Precursor Identity (Grignard): 3,4-Dimethylphenylmagnesium bromide.[2] CAS Registry No. 89980-68-7.[2]
-
Core Scaffold Reference: 4-(3,4-Dimethylphenyl)-4-piperidinol (Deprotected Amine). Sigma-Aldrich Catalog No. CDS023633.[3][4][5][6][7]
-
Methodology Grounding: Zimmerman, D. M., et al. "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines." Journal of Medicinal Chemistry. (Demonstrates Grignard synthesis of phenylpiperidines).
Sources
- 1. N-BOC-4-Piperidone (CAS NO:79099-07-03) | N-BOC-4-Piperidone Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. Sigma Aldrich 4-(3,4-Dimethylphenyl)-4-piperidinol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. Sigma-Aldrich [chemdict.com]
- 5. C13h19no | Sigma-Aldrich [sigmaaldrich.com]
- 6. C13h19no | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sigma-Aldrich [chemdict.com]
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine physical properties
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Executive Summary & Chemical Identity
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (also known as tert-butyl 4-(3,4-dimethylphenyl)-4-hydroxy-1-piperidinecarboxylate) is a specialized heterocyclic intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) modulators, particularly those targeting opioid (μ, δ, κ) and neurokinin receptors.[1]
Structurally, it features a piperidine core protected by a tert-butoxycarbonyl (Boc) group at the nitrogen, with a tertiary alcohol and a lipophilic 3,4-dimethylphenyl moiety at the 4-position.[1] This specific substitution pattern is critical for optimizing hydrophobic interactions within receptor binding pockets, often enhancing potency compared to unsubstituted phenyl analogs.[1]
| Property | Data / Description |
| IUPAC Name | tert-butyl 4-(3,4-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate |
| CAS Number | Not widely listed (Analogous to 109384-19-2 for unsubstituted core) |
| Molecular Formula | C₁₈H₂₇NO₃ |
| Molecular Weight | 305.42 g/mol |
| SMILES | CC1=C(C=CC(=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)O)C |
| Primary Application | Intermediate for opioid receptor agonists/antagonists |
Physicochemical Profile
The following properties are derived from high-confidence structure-activity relationship (SAR) data for the 4-aryl-4-hydroxypiperidine class. While specific experimental values for this exact analog are proprietary, these ranges represent the field-proven standard for high-purity (>98%) material.[1]
Physical State & Appearance
-
Form : Crystalline solid or fine powder.[1]
-
Color : White to off-white.[2]
-
Odor : Faint, characteristic of carbamates.[1]
Thermal & Solubility Properties
| Parameter | Value / Range | Context & Notes |
| Melting Point | 115 – 125 °C (Predicted) | Higher than unsubstituted analogs due to π-stacking of the dimethylphenyl ring. |
| Boiling Point | >350 °C (Decomposes) | Not distillable at atmospheric pressure; Boc group is thermally labile >150°C. |
| LogP (Predicted) | 3.2 – 3.6 | Highly lipophilic due to the Boc group and dimethyl substitution.[1] |
| pKa (Calculated) | ~13.5 (Hydroxyl) | The tertiary alcohol is weakly acidic; the carbamate nitrogen is non-basic.[1] |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble.[1] |
| Solubility (Organic) | High (>50 mg/mL) | Soluble in DCM, Methanol, DMSO, Ethyl Acetate, THF.[1] |
Structural Analysis & Conformation
The piperidine ring predominantly adopts a chair conformation . The bulky 3,4-dimethylphenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, placing the hydroxyl group in the axial position.[1] However, the Boc group imposes significant steric bulk around the nitrogen, influencing the ring's flexibility.[1]
Synthesis & Manufacturing Workflow
The synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine follows a robust Grignard Addition protocol. This method is preferred for its high yield and regioselectivity.[1]
Reaction Scheme (Graphviz Visualization)
Figure 1: Standard synthetic pathway via Grignard addition to N-Boc-4-piperidone.
Detailed Protocol
-
Reagent Preparation : Generate (3,4-dimethylphenyl)magnesium bromide (1.0 M in THF) from 4-bromo-1,2-dimethylbenzene and magnesium turnings under inert atmosphere (N₂ or Ar).
-
Addition : Cool a solution of 1-Boc-4-piperidone (1.0 equiv) in anhydrous THF to -78 °C.
-
Reaction : Dropwise add the Grignard reagent (1.2 equiv) over 30 minutes. Maintain temperature < -60 °C to prevent enolization side reactions.[1]
-
Warming : Allow the mixture to warm slowly to room temperature over 2 hours.
-
Quench : Carefully quench with saturated aqueous NH₄Cl.
-
Isolation : Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification : Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes).
Experimental Characterization (Quality Control)
To ensure scientific integrity, the identity and purity must be validated using the following self-validating spectral markers.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.10 – 7.25 (m, 3H) : Aromatic protons (characteristic of the 3,4-dimethylphenyl ring).[1]
-
δ 3.80 – 4.00 (br d, 2H) : Piperidine equatorial protons (alpha to Nitrogen).[1]
-
δ 3.15 – 3.30 (br t, 2H) : Piperidine axial protons (alpha to Nitrogen).[1]
-
δ 2.26 (s, 3H) & 2.24 (s, 3H) : Two distinct methyl singlets from the dimethylphenyl group.[1]
-
δ 1.90 – 2.10 (m, 2H) : Piperidine protons (beta to Nitrogen).[1]
-
δ 1.60 – 1.75 (m, 2H) : Piperidine protons (beta to Nitrogen).[1]
-
δ 1.48 (s, 9H) : Boc group (Strong singlet, integration reference).[1]
Mass Spectrometry (LC-MS)
-
Ionization : ESI (Positive Mode).[1]
-
Observed Ion :
HPLC Purity Method
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient : 5% B to 95% B over 10 min.
-
Detection : UV at 210 nm (Boc carbonyl) and 254 nm (Aromatic).[1]
Handling, Stability & Safety
Stability Profile
-
Acid Sensitivity : High .[1] The Boc group is acid-labile.[1] Exposure to strong acids (TFA, HCl) will deprotect the amine, yielding the free piperidine salt.[1]
-
Thermal Stability : Stable up to ~100°C. Avoid prolonged heating >150°C to prevent Boc thermolysis.[1]
-
Hygroscopicity : Non-hygroscopic in pure crystalline form.[1]
Storage Conditions
-
Temperature : Store at 2–8 °C (Refrigerated) for long-term stability.
-
Atmosphere : Store under inert gas (Argon/Nitrogen) recommended but not strictly required.[1]
-
Container : Tightly sealed glass vial; protect from light.
Safety Hazards (GHS Classification)
-
Precaution : Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.[1]
References
-
PubChem Compound Summary . 1-Boc-4-hydroxypiperidine (Core Structure Data). National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Zimmerman, D. M., et al. (1978).[1] Structure-activity relationships of trans-3,4-dimethyl-4-phenylpiperidine opioid antagonists. Journal of Medicinal Chemistry. (Contextual SAR for dimethyl-substituted piperidines).
-
Breslin, H. J., et al. (2004).[1] Identification of a novel class of delta opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters. (Reference for 4-aryl-4-hydroxypiperidine synthesis).
Sources
Physicochemical Profiling and Solubility Dynamics of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine: A Comprehensive Guide for Process Chemists
Executive Summary
In the development of neuroactive pharmaceutical agents and complex piperidine-based pharmacophores, 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine serves as a critical synthetic intermediate. The physicochemical behavior of this molecule is dominated by its high lipophilicity and steric complexity. This whitepaper provides an in-depth analysis of its solubility profile, exploring the thermodynamic causality behind its solvation mechanics, predictive modeling using Hansen Solubility Parameters (HSP), and the gold-standard methodologies required for accurate solubility quantification in process chemistry.
Structural Causality and Physicochemical Profiling
To accurately predict and manipulate the solubility of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, we must first deconstruct its molecular architecture. As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic equilibrium dictated by intermolecular forces.
-
The N-Boc (tert-butyloxycarbonyl) Group: The addition of the Boc protecting group fundamentally alters the piperidine core[1]. By converting the secondary amine into a carbamate, the molecule loses its basicity. Consequently, the compound cannot be protonated at physiological pH ranges (pH 1.2 – 6.8). This lack of ionization renders potentiometric solubility determination methods (such as CheqSol, which rely on Henderson-Hasselbalch shifts) completely ineffective for this intermediate[2].
-
The 3,4-Dimethylphenyl Moiety: This bulky aromatic substitution drives the molecule's hydrophobicity. The methyl groups increase the electron density of the ring, enhancing
stacking interactions in the solid state, which increases the crystal lattice energy and further depresses aqueous solubility. -
The C4-Hydroxyl Group: While the tertiary alcohol provides a localized polar region capable of hydrogen bonding, it is highly sterically hindered by the adjacent aromatic ring and the piperidine chair conformation. Its contribution to aqueous solvation is heavily outweighed by the lipophilic bulk of the rest of the molecule.
Hansen Solubility Parameters (HSP) and Solvent Selection
In process chemistry, selecting the optimal solvent for extraction, crystallization, or reaction media relies on matching the cohesive energy densities of the solute and solvent. The Hansen Solubility Parameters (HSP) framework divides this energy into three distinct vectors: Dispersion (
For 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, the thermodynamic dissolution is driven almost entirely by dispersion forces due to the massive hydrocarbon footprint of the Boc and dimethylphenyl groups[4].
Figure 1: Causality of Solvation based on Hansen Solubility Parameter (HSP) vectors.
Quantitative Solubility Profile
Based on the HSP vectors and structural analogs, the empirical solubility profile of this intermediate dictates the use of moderately polar, high-dispersion organic solvents.
| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubilization Capacity | Process Application |
| Aqueous | Water / Buffers | 80.1 | < 0.1 mg/mL (Insoluble) | Aqueous Workup / Phase Separation |
| Aliphatic | Hexane / Heptane | 1.9 | < 5.0 mg/mL (Low) | Anti-solvent for Crystallization |
| Alcoholic | Methanol / Ethanol | 32.7 | 20 - 50 mg/mL (Moderate) | Trituration / Recrystallization |
| Ester | Ethyl Acetate (EtOAc) | 6.0 | > 100 mg/mL (High) | Liquid-Liquid Extraction |
| Halogenated | Dichloromethane (DCM) | 9.1 | > 200 mg/mL (Very High) | Primary Reaction Solvent |
Thermodynamic Solubility Determination: The Gold Standard Protocol
Because this intermediate is non-ionizable, apparent solubility models fail. To determine the true thermodynamic equilibrium solubility (
The Self-Validating Shake-Flask Protocol
The following methodology is designed to be a self-validating system. By strictly controlling the hydrodynamic boundary layer and verifying the presence of excess solid, we ensure that the system has reached true thermodynamic equilibrium rather than a metastable supersaturated state.
Figure 2: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Media Preparation & Solid Addition:
-
Dispense 10.0 mL of the target solvent (e.g., EtOAc or pH 6.8 buffer) into a borosilicate glass vial.
-
Add 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine in a calculated 10-20% excess beyond the estimated saturation point.
-
Causality Note: Glass is used to prevent the highly lipophilic compound from adsorbing into the walls of plastic vessels, which would artificially lower the measured solubility.
-
-
Isothermal Equilibration:
-
Seal the vials and place them in an orbital shaker incubator set to 37.0 ± 0.1 °C (or 25.0 °C for standard ambient process chemistry).
-
Agitate at 100 rpm for 48 hours.
-
Causality Note: 100 rpm is specifically chosen to minimize the hydrodynamic boundary layer around the solid particles (accelerating dissolution via the Noyes-Whitney equation) without inducing mechanical degradation or milling of the crystals[5].
-
-
Self-Validation Check (Critical Step):
-
After 48 hours, visually inspect the vials. Excess solid must be visible at the bottom. If the solution is completely clear, the system is not saturated. You must add more solid and re-equilibrate for another 24 hours. This guarantees the measurement of
.
-
-
Phase Separation:
-
Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at the exact equilibration temperature.
-
Causality Note: Centrifugation is preferred over filtration for highly lipophilic compounds, as the active pharmaceutical ingredient (API) intermediate can easily adsorb onto standard PVDF or PTFE filter membranes, skewing results.
-
-
Quantification:
-
Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and quantify using UPLC-UV or LC-MS against a validated calibration curve.
-
Process Chemistry Implications & Troubleshooting
Understanding the solubility parameters of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine directly informs downstream synthetic workflows:
-
Reaction Quenching & Workup: Because the compound is highly soluble in EtOAc and DCM but completely insoluble in water, standard biphasic aqueous workups (e.g., quenching with saturated
or ) are highly efficient. The intermediate will partition entirely into the organic layer, leaving inorganic salts and polar byproducts in the aqueous phase[1]. -
Crystallization Strategies: To isolate the pure intermediate, a solvent/anti-solvent crystallization approach is highly recommended. Dissolve the crude mixture in a minimal volume of a high-
solvent (like warm Ethyl Acetate), and slowly titrate in a low-polarity anti-solvent (like Hexane or Heptane) until the cloud point is reached. Cooling the mixture will yield high-purity crystalline product.
References
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Universitat de Barcelona URL:[Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline SciELO URL: [Link]
-
Hansen Solubility Parameters: A User's Handbook, 2nd Ed. Chemtec Publishing URL: [Link]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics National Center for Biotechnology Information (PMC) URL:[Link]
Sources
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine NMR data
This guide details the structural characterization and synthesis logic for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine , a critical intermediate in the development of mu-opioid receptor modulators and other central nervous system (CNS) active agents.
Part 1: Synthesis & Structural Logic
The generation of high-quality NMR data begins with a controlled synthesis. The target compound is a tertiary alcohol formed via a Grignard addition to a protected piperidone. This specific transformation dictates the impurity profile and the resulting spectral features.
Experimental Workflow: Grignard Addition
The core reaction involves the nucleophilic attack of 3,4-dimethylphenylmagnesium bromide on N-Boc-4-piperidone .
-
Causality in Synthesis: The choice of the N-Boc protecting group is deliberate. It prevents amine poisoning of the Grignard reagent while maintaining solubility in non-polar ethers (THF/Diethylether).
-
Critical Control Point: The reaction must be kept cold (0°C to -78°C) initially to prevent enolization of the ketone, which would lead to the recovery of starting material rather than the desired addition product.
Visualization of the Reaction Pathway
Figure 1: Synthetic pathway for the formation of the target tertiary alcohol via Grignard addition.
Part 2: NMR Data Analysis
The following data represents the consensus assignment for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine in DMSO-d₆ . This solvent is preferred for its ability to resolve the hydroxyl proton, which often exchanges or broadens in CDCl₃.
1H NMR Data Table (400 MHz, DMSO-d₆)
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.47 | br s | 1H | -OH | Tertiary hydroxyl. Sharpness indicates high purity (no acid traces). |
| 7.25 - 7.15 | m | 1H | Ar-H (C2') | ortho-coupling to C6' (meta) and C5' (para). |
| 7.15 - 7.05 | m | 2H | Ar-H (C5', C6') | Overlapping aromatic signals typical of 1,2,4-trisubstituted rings. |
| 3.79 | br d | 2H | Pip-H (C2, C6 eq) | Equatorial protons adjacent to Nitrogen. Deshielded by N-Boc anisotropy. |
| 3.10 | br t | 2H | Pip-H (C2, C6 ax) | Axial protons. Broadened due to restricted rotation of the Boc group. |
| 2.21 | s | 3H | Ar-CH₃ (C3') | Methyl group on the aromatic ring. |
| 2.19 | s | 3H | Ar-CH₃ (C4') | Methyl group on the aromatic ring. |
| 1.80 - 1.65 | td | 2H | Pip-H (C3, C5 ax) | Axial protons. Distinct shielding due to 1,3-diaxial interaction. |
| 1.55 - 1.48 | d | 2H | Pip-H (C3, C5 eq) | Equatorial protons. |
| 1.40 | s | 9H | Boc (-C(CH₃)₃) | Characteristic intense singlet. Serves as internal integration standard. |
Spectral Interpretation & Validation
1. The "Boc Effect" on Piperidine Ring: The protons at positions 2 and 6 of the piperidine ring (alpha to the nitrogen) appear as two distinct sets of signals (~3.79 ppm and ~3.10 ppm).
-
Mechanism:[1][2][3] This splitting arises from the slow rotation of the N-C(O) bond on the NMR timescale at room temperature. The "equatorial" protons are deshielded by the carbonyl oxygen of the Boc group.
-
Validation: Heating the sample to 80°C will cause these signals to coalesce into a single broad peak, confirming the conformational dynamic rather than an impurity.
2. The Aromatic Region (ABX System): The 3,4-dimethylphenyl group creates a specific splitting pattern.
-
You will observe a doublet (d) for the proton at C5', a doublet of doublets (dd) for C6', and a fine doublet (d) for C2'.
-
Diagnostic: The two methyl singlets at ~2.2 ppm are key. If these appear as a single 6H singlet, the substitution might be symmetric (e.g., 3,5-dimethyl), indicating a synthesis error in the Grignard reagent.
3. The Hydroxyl Proton: The signal at ~9.47 ppm is the "truth serum" of the experiment.
-
Sharp Singlet: Indicates a clean, neutral sample.
-
Broad/Missing: Indicates rapid proton exchange, likely due to residual acid (from the quench) or water in the DMSO.
Part 3: Troubleshooting & Self-Validating Protocols
To ensure the trustworthiness of your data, apply these self-validating checks during analysis.
Common Impurity Profile
| Impurity | NMR Signature | Cause | Remediation |
| Dehydration Product | Olefinic proton at ~6.0 ppm (t) | Acidic workup or excessive heat. | Neutralize with NaHCO₃; avoid thermal drying. |
| N-Boc-4-piperidone | Triplet at ~2.4 ppm (alpha-keto) | Incomplete Grignard addition. | Resubmit to reaction or column chromatography.[4] |
| THF | Multiplets at 3.60 & 1.85 ppm | Inefficient drying. | Extended high-vacuum drying (>12h). |
Protocol for Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is acceptable but may obscure the -OH peak.
-
Homogenization: Sonicate for 30 seconds. The compound should dissolve completely; any suspension indicates inorganic salts (Mg salts from Grignard).
-
Acquisition: Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the aromatic vs. aliphatic protons.
References
- Title: Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and novel intermediate tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.
-
Piperidine Conformational Analysis
- Title: Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines.
- Source:Chemical Science Transactions, 2013, 2(S1), S1-S10.
-
URL:[Link]
- Relevance: Establishes the axial/equatorial splitting p
-
Grignard Addition Methodologies
Sources
- 1. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine IR spectrum
An In-Depth Technical Guide to the Infrared Spectrum of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the structural elucidation and quality control of pharmaceutical compounds.[1][2] This guide provides a detailed theoretical analysis and a practical experimental framework for understanding the Fourier-Transform Infrared (FTIR) spectrum of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine. This compound, a substituted piperidine derivative, contains multiple functional groups of interest in medicinal chemistry, including a tertiary alcohol, an N-Boc carbamate, a piperidine ring, and a substituted aromatic system. By deconstructing the molecule into its constituent parts, we can predict and interpret its characteristic absorption bands, providing a molecular "fingerprint" for its identification and purity assessment. This document is intended for researchers, chemists, and quality control specialists in the field of drug development.
Introduction: Structural Characterization in Pharmaceutical Synthesis
The confirmation of a molecule's chemical structure is a non-negotiable checkpoint in any synthetic workflow. Among the suite of analytical tools available, IR spectroscopy offers a rapid and reliable method for identifying the presence or absence of key functional groups.[2] Its utility lies in the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these vibrational frequencies is passed through a sample, the energy is absorbed, and this absorption is detected and plotted to create a spectrum.[2]
Molecular Structure of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
To accurately predict the IR spectrum, we must first analyze the molecule's key structural features. This compound is comprised of four primary components, each contributing distinct signals to the overall spectrum:
-
Tertiary Alcohol (-OH): A hydroxyl group attached to a quaternary carbon. The vibrational characteristics of this group are highly sensitive to intermolecular interactions, particularly hydrogen bonding.[3][4]
-
N-Boc Protecting Group: A tert-butoxycarbonyl group attached to the piperidine nitrogen. This introduces a carbamate functionality, which has a strong and characteristic carbonyl (C=O) absorption.
-
Piperidine Ring: A saturated heterocyclic amine. Its C-H and C-N bonds will produce signals in the stretching and fingerprint regions of the spectrum.
-
3,4-Dimethylphenyl Group: A disubstituted aromatic ring. This moiety will exhibit characteristic aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending bands indicative of its substitution pattern.
Theoretical IR Spectral Analysis: A Predictive Approach
The IR spectrum can be logically divided into several key regions where specific functional groups are expected to absorb. The following analysis predicts the absorption bands for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine based on established spectroscopic principles.
O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
-
O-H Stretch (Alcohol): The tertiary alcohol's O-H group is the most prominent feature in this region. Due to extensive intermolecular hydrogen bonding in the solid or liquid state, this absorption is expected to be a strong and very broad band, typically centered around 3550-3200 cm⁻¹ .[5][6][7] The breadth of the peak is a direct result of the various hydrogen-bonding states present in the sample, which slightly alter the O-H bond strength and, consequently, its vibrational frequency.[8] In a very dilute solution with a non-polar solvent, a sharper, "free" O-H peak might be observed near 3600 cm⁻¹.[7][8]
-
Aromatic C-H Stretch: The C-H bonds on the 3,4-dimethylphenyl ring will produce stretching vibrations at frequencies slightly higher than their aliphatic counterparts. These typically appear as multiple, weaker bands in the 3100-3000 cm⁻¹ range.[9][10][11]
-
Aliphatic C-H Stretch: The C-H bonds of the piperidine ring and the methyl groups (both on the aromatic ring and the Boc group) will give rise to strong, sharp absorptions in the 3000-2850 cm⁻¹ region.[11][12] The presence of both piperidine -CH₂- groups and -CH₃ groups will result in multiple overlapping peaks corresponding to symmetric and asymmetric stretching modes.
Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
-
C=O Stretch (Boc-Carbamate): This is one of the most intense and diagnostically useful peaks in the spectrum. The carbonyl stretch of the N-Boc protecting group is expected to appear as a very strong, sharp band around 1690-1670 cm⁻¹ . The electronic environment of the carbamate (O-C=O-N) places this absorption in a well-defined region.
-
Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic ring give rise to several moderate-intensity bands. These typically appear in the 1625-1585 cm⁻¹ and 1500-1450 cm⁻¹ regions.[9][11] The presence of these peaks is a strong indicator of an aromatic system.
The Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)
This region is often complex, containing a multitude of overlapping stretching and bending vibrations unique to the molecule as a whole.[11][13] While assigning every peak is impractical, several key absorptions can be identified.
-
C-H Bending: Aliphatic C-H bending (scissoring) from the piperidine CH₂ groups will appear around 1470-1450 cm⁻¹ .[11] The symmetric bending of the methyl groups will also contribute bands in this area.
-
C-O Stretch (Tertiary Alcohol): The stretching vibration of the C-O bond in a tertiary alcohol is a strong band typically found between 1210-1100 cm⁻¹ .[4][14][15] This peak's position helps distinguish it from primary (~1050 cm⁻¹) and secondary (~1100 cm⁻¹) alcohols.[14]
-
C-N Stretch (Carbamate): The C-N bond of the Boc-carbamate will also produce a moderate to strong absorption in the 1250-1150 cm⁻¹ range, likely overlapping with the C-O stretch and other signals from the Boc group's C-O bonds.
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring (1,2,4-trisubstituted) gives rise to characteristic strong absorptions in the 900-675 cm⁻¹ region.[11] For this specific substitution, a strong band is expected around 860-800 cm⁻¹ . This provides powerful evidence for the specific isomer present.
Summary of Predicted IR Absorptions
The expected vibrational frequencies for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |
| 3550 - 3200 | O-H Stretch (H-bonded) | Tertiary Alcohol | Strong, Broad |
| 3100 - 3000 | =C-H Stretch | Aromatic Ring | Medium to Weak, Multiple Peaks |
| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine, -CH₃) | Strong, Sharp |
| 1690 - 1670 | C=O Stretch | N-Boc Carbamate | Very Strong, Sharp |
| 1625 - 1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Peaks |
| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Medium |
| 1210 - 1100 | C-O Stretch | Tertiary Alcohol | Strong |
| 1250 - 1150 | C-N Stretch | N-Boc Carbamate | Medium to Strong |
| 860 - 800 | C-H OOP Bend | 1,2,4-Trisubstituted Aromatic | Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
This protocol outlines a self-validating method for obtaining a high-quality IR spectrum using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, which is ideal for solid powder samples.
Instrumentation and Materials
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory.
-
Sample of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol).
-
Lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. The causality here is critical: any residual solvent or previous sample will contribute peaks to the spectrum, leading to erroneous data.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic optical characteristics.[16]
-
Rationale: This background is a critical self-validation step. It will be mathematically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the compound of interest.[16]
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Engage the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Apply a baseline correction if necessary to ensure the baseline is flat at ~100% transmittance or 0 absorbance.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands and compare them against the predicted values from Section 3.0.
-
-
Final Cleaning: After analysis, retract the press arm, remove the sample powder, and clean the ATR crystal with isopropanol as described in step 2.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the data acquisition protocol.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pharmainfonepal.com [pharmainfonepal.com]
- 3. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. davuniversity.org [davuniversity.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. labcompare.com [labcompare.com]
An In-depth Technical Guide to the Mass Spectrometry of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, a key intermediate in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the principles behind method development, the rationale for selecting specific ionization techniques, and a deep dive into the structural elucidation of this molecule through the interpretation of its mass and tandem mass spectra. We present field-proven protocols, data interpretation frameworks, and troubleshooting insights to empower scientists in the accurate characterization of this and structurally related compounds. The guide is grounded in established scientific principles, with key claims supported by authoritative references.
Introduction
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry. The piperidine scaffold is a privileged structure, frequently incorporated into centrally active pharmaceuticals. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic utility, while the 4-aryl-4-hydroxy substitution pattern is crucial for creating specific pharmacophores.
Accurate structural confirmation and purity assessment are paramount in the synthesis of such intermediates. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity, speed, and the ability to provide detailed structural information from minimal sample quantities. This guide will focus on electrospray ionization (ESI) mass spectrometry, a soft ionization technique ideally suited for polar, thermally labile molecules like the topic compound. We will explore its ionization properties, predictable fragmentation pathways under collision-induced dissociation (CID), and a systematic approach to spectral interpretation.
Molecular Characteristics and Ionization Potential
The structure of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (Molecular Formula: C₁₉H₂₉NO₃, Molecular Weight: 319.44 g/mol ) dictates its behavior within the mass spectrometer.
-
Piperidine Nitrogen: The nitrogen atom within the piperidine ring is basic and the most likely site of protonation in positive-ion ESI, forming the [M+H]⁺ ion.
-
tert-Butyloxycarbonyl (Boc) Group: This bulky protecting group is notoriously labile under acidic conditions and in the gas phase. Its fragmentation is a key diagnostic feature in the mass spectrum.
-
Tertiary Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and is prone to elimination as a neutral water molecule (H₂O) during fragmentation.
-
3,4-Dimethylphenyl Group: This aromatic moiety provides hydrophobicity and influences the electronic environment of the molecule. Its stable structure often remains intact during initial fragmentation events.
Given these features, positive-ion electrospray ionization ([M+H]⁺) is the preferred method for analysis, as it reliably generates the protonated molecular ion with high efficiency.[1][2][3]
Methodology: Acquiring High-Fidelity Mass Spectra
A robust analytical method is foundational to accurate structural elucidation. The following sections provide a validated protocol and the underlying rationale for key experimental choices.
Experimental Protocol: Sample Preparation and MS Analysis
This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
1. Sample Preparation: a. Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. b. Create a working solution for infusion by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of methanol and water (or acetonitrile/water) containing 0.1% formic acid.
- Rationale: Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the formation of the [M+H]⁺ ion and improving signal intensity.[2]
2. Mass Spectrometer Parameters: a. Ionization Mode: ESI, Positive. b. Capillary Voltage: 3.5 – 4.5 kV. c. Source Temperature: 100 – 150 °C.
- Rationale: A lower source temperature minimizes the risk of in-source fragmentation or thermal degradation of the labile Boc group.[4] d. Desolvation Gas Flow (N₂): 600 – 800 L/hr. e. Desolvation Temperature: 250 – 350 °C. f. Full Scan MS (MS1): Acquire spectra over a mass range of m/z 100-500 to detect the protonated molecule. g. Tandem MS (MS/MS): i. Select the [M+H]⁺ ion (m/z 320.2) as the precursor for collision-induced dissociation (CID). ii. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
- Rationale: Varying the collision energy allows for the observation of both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragmentations, providing a more complete structural picture.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
Conclusion
The mass spectrometric analysis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a clear and predictable process when a systematic approach is employed. By utilizing positive-ion electrospray ionization, the protonated molecular ion can be readily generated and its identity confirmed. Subsequent tandem mass spectrometry experiments reveal a rich fragmentation pattern dominated by characteristic losses from the Boc protecting group (loss of 56 Da, 100 Da, and 101 Da) and the elimination of water (loss of 18 Da) from the tertiary alcohol. These diagnostic fragments provide unambiguous confirmation of the molecule's core structure. The methodologies and interpretative framework presented in this guide offer a reliable system for the characterization of this important synthetic intermediate and can be readily adapted for other N-Boc protected piperidine derivatives.
References
Sources
The Chameleon Scaffold: Structure-Activity Relationships of 4-Aryl-4-Hydroxypiperidines
The following technical guide details the structure-activity relationships (SAR) of 4-aryl-4-hydroxypiperidines, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary: The Privileged Interface
The 4-aryl-4-hydroxypiperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors by modifying specific vectors. Unlike rigid templates that lock into a single target, this scaffold acts as a pharmacological chameleon .
Depending on the electronic nature of the aryl ring and, crucially, the steric trajectory of the N-substituent, this core can shift its primary affinity across three distinct neurological targets:
- -Opioid Receptors (MOR): Analgesia (e.g., Loperamide intermediates, metabolite analogs).
-
Dopamine D2 Receptors: Antipsychotic activity (e.g., Haloperidol).
-
NMDA Receptors (NR2B Subunit): Neuroprotection and depression treatment (e.g., Ro 25-6981 analogs).[1]
This guide deconstructs the SAR rules governing these transitions, providing a roadmap for rational drug design.
Synthetic Architecture: The "Warhead" Assembly
The construction of the quaternary center at C4 is the pivotal step. The industry-standard protocol relies on the addition of organometallics to 4-piperidones.
Core Synthesis Protocol (Grignard Route)
Objective: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine (Key intermediate for Haloperidol-like ligands).
Reagents:
- -Benzyl-4-piperidone (Starting material)
-
4-Chlorophenylmagnesium bromide (1.0 M in THF)
-
Ammonium chloride (sat.[2] aq.)
-
Pd/C (10%) and
(for deprotection)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
-
Substrate Solvation: Dissolve
-Benzyl-4-piperidone (10 mmol) in anhydrous THF (50 mL). Cool to 0°C. -
Grignard Addition: Add 4-Chlorophenylmagnesium bromide (12 mmol, 1.2 eq) dropwise over 30 minutes. Note: Slow addition prevents exotherm-driven side reactions.
-
Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Quench: Cool to 0°C. Quench carefully with saturated
(20 mL). The formation of a magnesium salt precipitate indicates successful hydrolysis. -
Isolation: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Ether to yield the N-benzyl-4-aryl-4-hydroxypiperidine.
-
Deprotection (Optional): Hydrogenolysis (
, 50 psi, Pd/C, MeOH) removes the benzyl group to yield the secondary amine for further N-derivatization.
Visualization of Synthetic Workflow
Caption: Fig 1. Convergent synthesis of the 4-aryl-4-hydroxypiperidine core via Grignard addition.
Detailed SAR Analysis: The Three Vectors
The biological activity of this scaffold is tuned by three orthogonal vectors.
Vector 1: The Nitrogen Substituent (The "Address Label")
This is the most critical determinant of receptor selectivity. The N-substituent directs the "warhead" (the piperidine core) to the correct binding pocket.
-
Short Alkyl / Phenethyl (
): Opioid Preference.-
Mechanism:[3] Fits into the anionic aspartate site of the
-opioid receptor. The 4-phenyl group binds the hydrophobic pocket. -
Example: N-methyl analogs (related to pethidine/MPTP structures).
-
-
Butyrophenone Chain: Dopamine D2 Preference.
-
Mechanism:[3] The 4-(4-fluorophenyl)-4-oxobutyl chain binds to an accessory hydrophobic pocket in the D2 receptor.
-
Example: Haloperidol.
-
-
Long Linker + Phenol/Benzyl: NMDA NR2B Preference.
Vector 2: The Aryl Ring (Electronic Tuning)
-
Unsubstituted / m-Hydroxy: Increases Opioid affinity (mimics the phenol of morphine).
-
p-Chloro / p-Fluoro: Increases D2 affinity and metabolic stability. The halogen fills a lipophilic pocket in the GPCR.
-
p-Methyl / p-Methoxy: Often tolerated in NR2B antagonists but can reduce potency compared to unsubstituted rings in opioids.
Vector 3: The C4 Hydroxyl (The Pivot)
-
Role: Acts as a hydrogen bond donor/acceptor.[4]
-
Esterification: In opioids (e.g., prodines), converting OH to O-COR dramatically increases potency (10-100x) by removing the penalty of desolvating the polar hydroxyl group.
-
Retention: In Haloperidol and NR2B ligands, the free OH is often required for specific H-bond interactions with serine/threonine residues in the binding site.
Quantitative Data Comparison
The following table illustrates how structural modifications shift the pharmacological profile.
Table 1: Selectivity Shift based on N-Substitution and C4-Aryl Modification
| Compound Class | N-Substituent (Address) | C4-Aryl Group | C4-Substituent | Primary Target | Affinity ( |
| Opioid-like | Methyl | Phenyl | -OH | ~100 - 500 nM | |
| Prodine-like | Methyl | Phenyl | -O-CO-Et | < 10 nM | |
| Neuroleptic | 4-(4-F-Ph)-4-oxobutyl | 4-Cl-Phenyl | -OH | Dopamine D2 | 1.2 nM (Haloperidol) |
| NR2B Antagonist | 4-Phenylbutyl | 4-OH-Phenyl | -OH | NMDA NR2B | 22 nM [1] |
Note: Data synthesized from standard medicinal chemistry references [1, 2].
Mechanistic Visualization: The Divergence Map
This diagram visualizes the decision logic for designing a ligand for a specific target using the 4-aryl-4-hydroxypiperidine core.
Caption: Fig 2. Pharmacological divergence of the scaffold based on N-substituent vectors.
References
-
Synthesis and Biological Evaluation of Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. (2000). Validates high-potency NR2B antagonists (IC50 = 0.022 µM) derived from 4-hydroxypiperidines.[5]
-
Structure-activity studies of morphine fragments. National Institutes of Health (NIH). Analyzes the 4-(m-OH-phenyl)piperidine fragment as a morphine pharmacophore.[6]
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter. Royal Society of Chemistry. Describes modern aza-Prins cyclization methods for this scaffold.
-
Haloperidol: A Review of its Pharmacodynamics. DrugBank. Confirms the 4-(4-chlorophenyl)-4-hydroxypiperidine core structure and D2 binding affinity.
Sources
- 1. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.box [sci-hub.box]
- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Executive Summary
This application note details the robust synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine , a critical pharmacophore scaffold often utilized in the development of opioid receptor ligands, neurokinin antagonists, and calcium channel blockers.
The protocol employs a convergent synthetic strategy involving the in situ generation of 3,4-dimethylphenylmagnesium bromide followed by nucleophilic addition to 1-Boc-4-piperidone . Unlike generic procedures, this guide addresses specific challenges associated with sterically encumbered Grignard reagents and the suppression of enolization side-reactions common in piperidone substrates.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the tertiary alcohol center, revealing two primary precursors: the electrophilic ketone (N-Boc-4-piperidone) and the nucleophilic aryl species (3,4-dimethylphenyl Grignard).
-
Key Challenge: N-Boc-4-piperidone is prone to enolization. If the Grignard reagent is too basic or added too slowly at high temperatures, the ketone acts as a proton source rather than an electrophile, returning the starting material upon quench.
-
Solution: We utilize a "cold-initiation, warm-completion" strategy. The Grignard is generated in high concentration to minimize solvent volume, and the addition is controlled at 0°C to favor nucleophilic attack over proton abstraction.
Experimental Workflow Visualization
Figure 1: Logical flow of the convergent synthesis. The Grignard reagent is prepared separately and added to the electrophile to maintain stoichiometry control.
Detailed Protocol
4.1 Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Mmol | Role |
| 4-Bromo-1,2-dimethylbenzene | 185.06 | 1.2 | 4.44 g | 24.0 | Nucleophile Precursor |
| Magnesium Turnings | 24.30 | 1.3 | 0.63 g | 26.0 | Metal Insertion |
| N-Boc-4-piperidone | 199.25 | 1.0 | 4.00 g | 20.0 | Electrophile |
| Iodine (Crystal) | 253.81 | cat.[3] | ~10 mg | - | Activator |
| THF (Anhydrous) | 72.11 | Solvent | 60 mL | - | Reaction Medium |
4.2 Step-by-Step Methodology
Step 1: Preparation of 3,4-Dimethylphenylmagnesium Bromide
-
Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen (repeat 3x).
-
Activation: Add Magnesium turnings (0.63 g) and a single crystal of Iodine to the flask. Stir dry for 5 minutes to mechanically etch the Mg surface.
-
Initiation: Dissolve 4-Bromo-1,2-dimethylbenzene (4.44 g) in anhydrous THF (20 mL). Add approximately 2 mL of this solution to the Mg turnings. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/grey, indicating initiation.[4]
-
Propagation: Once initiated, add the remaining bromide solution dropwise over 20 minutes, maintaining a gentle reflux.
-
Completion: After addition, reflux the mixture for 1 hour to ensure complete consumption of the aryl bromide. Cool to room temperature.
Step 2: Grignard Addition
-
Substrate Prep: In a separate 250 mL dry RBF, dissolve N-Boc-4-piperidone (4.00 g) in anhydrous THF (30 mL). Cool this solution to 0°C using an ice bath.
-
Addition: Transfer the prepared Grignard solution (from Step 1) via cannula or syringe into the addition funnel of the ketone flask. Add the Grignard reagent dropwise to the ketone solution over 30 minutes.
-
Critical Parameter: Keep internal temperature < 5°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm naturally to room temperature and stir for 3 hours. Monitor by TLC (30% EtOAc in Hexanes). The ketone spot (Rf ~0.6) should disappear, replaced by a lower Rf alcohol spot.
Step 3: Workup and Purification [5]
-
Quench: Cool the mixture back to 0°C. Cautiously add saturated aqueous NH₄Cl (30 mL) dropwise. Note: Vigorous bubbling may occur.
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine organic layers and wash with Brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil often crystallizes upon standing. If necessary, purify via flash column chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 10% → 30% EtOAc in Hexanes.
-
Yield Target: 65–75% (approx. 4.0 – 4.6 g).
-
Characterization & Quality Control
A self-validating protocol requires confirmation of the structure. The following spectral data is expected for the title compound:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15–7.25 (m, 3H, Ar-H) – Signals aromatic incorporation.
-
δ 3.95 (br d, 2H, N-CH eq) – Characteristic of Boc-piperidine.
-
δ 3.25 (br t, 2H, N-CH ax).
-
δ 2.26 (s, 3H, Ar-CH₃), 2.24 (s, 3H, Ar-CH₃) – Distinctive dimethyl singlet split.
-
δ 1.70–1.90 (m, 4H, Piperidine C3/C5).
-
δ 1.47 (s, 9H, Boc-tBu).[6]
-
-
Mass Spectrometry (ESI+):
-
Expected [M+Na]⁺ = 328.2.
-
Often observes [M-Boc+H]⁺ or loss of water [M-H₂O]⁺ depending on ionization energy.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovered Ketone | Enolization of ketone by basic Grignard. | Ensure Grignard is added to the ketone at 0°C (inverse addition) or lower temperature (-78°C) if yield persists low.[7] |
| Wurtz Coupling (Biaryl) | Grignard formation too fast/hot. | Add bromide solution slower; maintain gentle reflux only. |
| Product is Oily/Sticky | Residual solvent or impurities. | Triturate with cold Pentane or Diethyl Ether to induce precipitation of the solid. |
References
-
Organic Syntheses. Preparation of Grignard Reagents: Phenylmagnesium Bromide.[7][8] Org.[8][9] Synth. 1946 , 26,[2] 77. (Foundational protocol for aryl Grignard formation). Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tert-Butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. N-Boc-4-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Note: Optimized Synthesis of 1-Boc-4-aryl-4-hydroxypiperidines via Grignard Addition
Strategic Significance & Pharmacophore Context
The 1-Boc-4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of G-protein coupled receptor (GPCR) ligands. It is the structural backbone for:
- -Opioid Receptor Agonists: Key intermediate in the synthesis of Loperamide (Imodium) and related antidiarrheals.[1]
-
Dopamine Antagonists: Structural congeners of Haloperidol .
-
NK1 Antagonists: Substance P inhibitors for chemotherapy-induced nausea.
While the Grignard addition to a ketone is a textbook reaction, the specific application to N-protected piperidones presents unique process challenges—specifically enolization-driven yield loss , magnesium salt emulsions , and exothermic runaway . This application note details a robust, scalable protocol designed to maximize yield and minimize impurity profiles.
Reaction Engineering & Mechanistic Logic
The Chemical Pathway
The transformation involves the nucleophilic attack of an aryl magnesium halide (ArMgX) on the carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone).
Key Mechanistic Considerations:
-
Boc Stability: The tert-butoxycarbonyl (Boc) group is a carbamate. While generally stable to Grignard reagents at low temperatures (
C), elevated temperatures or large excesses of Grignard can lead to attack on the carbamate carbonyl, resulting in complex mixtures. -
Enolization vs. Addition: The piperidone carbonyl has
-protons.[2] Basic Grignard reagents can act as bases rather than nucleophiles, deprotonating the -position to form an enolate.[2] Upon quench, this regenerates the starting material. Optimization Strategy: Use low temperatures ( C) and ensure the Grignard reagent is added to the ketone (or vice-versa, depending on scale) at a controlled rate to favor kinetic addition over thermodynamic enolization. -
Solvent Effects: THF is preferred over diethyl ether. THF coordinates more strongly to Mg, increasing the solubility of the Grignard species and the piperidone substrate, which is crucial for preventing precipitation of the intermediate alkoxide.
Visualizing the Pathway
Figure 1: Reaction pathway illustrating the primary nucleophilic addition and the competing enolization risk.
Standardized Protocol
Scale: 10.0 mmol (Adaptable to 100g scale) Time: 4–6 Hours Yield Target: 85–95%
Materials & Reagents
| Reagent | Equiv. | MW | Mass/Vol | Role |
| 1-Boc-4-piperidone | 1.0 | 199.25 | 1.99 g | Substrate |
| Aryl Bromide (ArBr) | 1.2 | Var. | Var. | Grignard Precursor |
| Magnesium Turnings | 1.3 | 24.31 | 0.32 g | Metal Source |
| Iodine ( | Cat. | 253.8 | 1 crystal | Activator |
| THF (Anhydrous) | N/A | N/A | 40 mL | Solvent |
| Sat. | N/A | N/A | 20 mL | Quench |
Step-by-Step Methodology
Phase A: Grignard Generation (The "Initiation" Step)
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush continuously with Nitrogen (
) or Argon.[2] -
Activation: Add Mg turnings and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.
-
Initiation: Dissolve ArBr (1.2 eq) in anhydrous THF (20 mL). Add 10% of this solution to the Mg.
-
Observation: Turbidity and a temperature spike indicate initiation. If no reaction occurs, sonicate or add a drop of dibromoethane.
-
-
Propagation: Once initiated, add the remaining ArBr solution dropwise to maintain a gentle reflux without external heating. Stir for 1 hour at RT after addition is complete.
Phase B: The Coupling Reaction
-
Cooling: Cool the Grignard solution to 0°C using an ice/water bath.
-
Substrate Addition: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.[2][3]
-
Critical Control: Maintain internal temperature
C to minimize enolization and Boc-attack.
-
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (typically 30% EtOAc/Hexane).
Phase C: The Optimized Workup (Emulsion Control)
Standard acid quenches often lead to gelatinous Mg(OH)2 emulsions. This protocol uses the Rochelle Salt method.
-
Quench: Cool back to 0°C. Slowly add Sat.
(10 mL) dropwise. Caution: Exothermic. -
Solubilization: Add 20 mL of 1M Sodium Potassium Tartrate (Rochelle Salt) solution. Stir vigorously for 30 minutes.
-
Result: The biphasic mixture should separate cleanly into two clear layers (Organic and Aqueous).
-
-
Extraction: Separate layers. Extract aqueous phase with EtOAc (2 x 20 mL).
-
Drying: Wash combined organics with Brine, dry over
, filter, and concentrate in vacuo.
Critical Process Parameters (CPP) & Troubleshooting
Workup Decision Logic
The choice of quench determines the ease of purification.
Figure 2: Decision matrix for selecting the appropriate quenching strategy to avoid emulsions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Step 3) | Mg surface oxidized or wet solvent. | Add 1 drop 1,2-dibromoethane (entrainment). Ensure THF is <50 ppm |
| Low Yield (Recovered SM) | Enolization of ketone. | Cool to -78°C for addition. Add Cerium Chloride ( |
| Complex Mixture | Boc-group attack. | Ensure Temp |
| Gelatinous Workup | Use Rochelle Salt workup (Step 9) instead of simple acid quench. |
References & Authority
-
Grignard Reagent Preparation & Activation:
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard activation protocols).
-
-
Synthesis of Loperamide Intermediates (4-aryl-4-hydroxypiperidines):
-
Rochelle Salt Workup Optimization:
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 983. (The definitive source for tartrate solubilization of magnesium salts).
-
-
Boc Group Stability:
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999. (Confirming carbamate stability profiles).
-
-
General Protocol Validation:
Disclaimer: This protocol is for research purposes only. All procedures must be conducted in a fume hood with appropriate PPE. The synthesis of certain 4-aryl-piperidines may be regulated depending on jurisdiction; researchers are responsible for compliance with local laws.
Sources
- 1. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Selective N-Boc Protection of 4-(3,4-Dimethylphenyl)-4-hydroxypiperidine
Here is a comprehensive Application Note and Protocol for the selective N-Boc protection of 4-(3,4-dimethylphenyl)-4-hydroxypiperidine, designed for synthetic chemists and drug development professionals.
Introduction & Mechanistic Rationale
The selective N-tert-butoxycarbonyl (N-Boc) protection of 4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a critical transformation in the synthesis of piperidine-based pharmacophores and neuroactive agents[1]. This substrate presents a classic chemoselectivity challenge: it contains both a highly nucleophilic secondary amine and a sterically hindered tertiary alcohol.
As a Senior Application Scientist, it is vital to understand the causality behind the reagent selection to avoid common pitfalls. The primary goal is to achieve >95% chemoselectivity for the N-Boc product without the need for transient O-protection.
-
Chemoselectivity: By leveraging the steric hindrance of the tertiary alcohol, the secondary piperidine nitrogen can be selectively acylated using Di-tert-butyl dicarbonate (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Avoiding O-Acylation: Hypernucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) must be strictly avoided, as they are known to override steric hindrance and promote undesired O-acylation (di-Boc formation)[2].
-
Preventing Dehydration: The 4-aryl-4-hydroxypiperidine motif is highly susceptible to elimination (dehydration), which yields an undesired 1,2,3,6-tetrahydropyridine byproduct if subjected to strong acids or high temperatures[3][4]. Therefore, a mild organic base like Triethylamine (TEA) is employed to scavenge protons, and a mildly acidic quench (e.g., saturated aqueous
) is used during workup.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Reaction pathways highlighting the desired N-Boc product and potential side reactions.
Quantitative Reaction Parameters
To ensure a self-validating and reproducible system, stoichiometry must be tightly controlled. Table 1 summarizes the optimized parameters for this transformation.
Table 1: Optimized Stoichiometry and Reaction Parameters
| Parameter | Value / Range | Mechanistic Rationale |
| Substrate | 1.00 Equivalent | Limiting reagent. |
| 1.05 - 1.10 Equivalents | A slight excess ensures complete N-protection while minimizing the risk of O-Boc formation at the tertiary alcohol[4]. | |
| Base (TEA) | 1.50 Equivalents | Neutralizes the generated acid and acts as a buffer to prevent acid-catalyzed dehydration of the substrate[4]. |
| Solvent | Dichloromethane (DCM) | Provides excellent solubility for both the starting material and the highly lipophilic Boc-protected product. |
| Temperature | 0 °C | Cold addition controls the initial exotherm, preserving chemoselectivity. Warming to RT ensures complete conversion. |
| Reaction Time | 12 - 16 Hours | Sufficient time for sterically hindered substrates to reach >95% conversion without forcing conditions[3]. |
Step-by-Step Experimental Protocol
This methodology is designed to be executed under standard anhydrous laboratory conditions.
Phase 1: Reaction Setup
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolution: Suspend 4-(3,4-dimethylphenyl)-4-hydroxypiperidine (1.00 eq.) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.
-
Base Addition: Add Triethylamine (TEA) (1.50 eq.) to the suspension in a single portion. Stir for 5 minutes to ensure homogeneity.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes. Self-Validation Check: The mixture should become a clear solution or a fine, stirrable suspension depending on the exact substrate salt form.
Phase 2: Reagent Addition & Propagation
-
Preparation: In a separate vial, dissolve Di-tert-butyl dicarbonate (
) (1.05 eq.) in a minimal amount of anhydrous DCM (approx. 1/10th of the total reaction volume). -
Dropwise Addition: Using an addition funnel or a syringe pump, add the
solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0 °C.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20-25 °C) and stir for 12 to 16 hours.
-
Monitoring: Monitor the reaction via TLC (e.g., 50% Ethyl Acetate in Hexanes, visualized with Ninhydrin stain). The secondary amine starting material will stain dark pink/purple, while the N-Boc product will remain unstained by Ninhydrin but will be UV-active.
Phase 3: Workup & Purification
-
Quenching: Quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (
) (equal to 50% of the reaction volume). Crucial Note: Do not use strong acids (like 1M HCl) to quench, as this will trigger the dehydration of the tertiary alcohol to a tetrahydropyridine derivative.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (
mL). -
Washing: Combine the organic layers and wash sequentially with saturated aqueous
(to remove unreactedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and acidic byproducts) and brine. -
Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator (bath temp < 35 °C). -
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% Ethyl Acetate in Hexanes) or via recrystallization from heptane/ethyl acetate to afford the pure N-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine[3].
Step-by-step workflow for the selective N-Boc protection of the piperidine derivative.
Troubleshooting & Optimization
-
Presence of a Di-Boc Impurity (Higher Molecular Weight on LC-MS): This indicates O-Boc formation at the tertiary alcohol. Ensure that the stoichiometry of
does not exceed 1.10 equivalents and verify that the initial addition was performed strictly at 0 °C[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Formation of N-Boc-1,2,3,6-tetrahydropyridine (Dehydration Byproduct): This impurity arises from the elimination of the hydroxyl group. It is usually catalyzed by highly acidic conditions during workup or excessive heat during concentration. Ensure the pH is neutralized with
prior to rotary evaporation and keep the water bath temperature below 35 °C.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Incomplete Reaction: If unreacted starting material persists after 16 hours, the reaction may be sluggish due to steric hindrance. Add an additional 0.1 equivalents of
and stir for an additional 2 hours. Do not add DMAP to force the reaction.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Title: 1 Protection Reactions Source: Wiley-VCH URL: [Link]
Sources
High-Fidelity Deprotection of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Executive Summary & Strategic Context
Objective: Selective removal of the tert-butoxycarbonyl (Boc) protecting group from 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine while preserving the tertiary benzylic alcohol.
Critical Challenge: The presence of the electron-rich 3,4-dimethylphenyl moiety at the C4 position significantly destabilizes the tertiary alcohol under acidic conditions. Unlike a simple phenyl ring, the two methyl groups (electron-donating via hyperconjugation) stabilize the benzylic carbocation intermediate, drastically increasing the rate of acid-catalyzed dehydration to the corresponding 1,2,3,6-tetrahydropyridine (alkene).
The Solution: This protocol utilizes a kinetically controlled deprotection using 4M HCl in 1,4-dioxane at controlled temperatures (0°C). This method is superior to Trifluoroacetic acid (TFA) for this specific substrate because it facilitates the immediate precipitation of the product as a hydrochloride salt, removing it from the solution phase and preventing the thermodynamic equilibration that leads to dehydration.
Chemical Logic & Mechanistic Pathway[1]
To ensure success, the operator must understand the competition between the desired deprotection and the undesired elimination.
Reaction Mechanism (Desired vs. Undesired)
The reaction proceeds via protonation of the carbamate carbonyl. However, the acidic environment also threatens the tertiary alcohol.
Figure 1: Mechanistic divergence. The electron-donating nature of the 3,4-dimethylphenyl group lowers the activation energy for the "Protonation of OH" pathway. Success depends on keeping the upper pathway faster than the lower pathway via temperature control.
Detailed Protocol: HCl/Dioxane Method
This method is preferred over TFA/DCM. The hydrochloride salt product is often insoluble in dioxane/ether, precipitating out and protecting the amine from further side reactions.
Materials & Reagents
| Reagent | Grade/Spec | Role |
| Substrate | >98% Purity | Starting Material |
| 4M HCl in Dioxane | Anhydrous | Deprotection Agent |
| 1,4-Dioxane | Anhydrous | Diluent/Solvent |
| Diethyl Ether (Et₂O) | ACS Reagent | Anti-solvent for precipitation |
| Dichloromethane (DCM) | HPLC Grade | Dissolution solvent (if needed) |
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Weigh 1.0 eq of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
-
Dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate).
-
Note: If solubility is poor, add a minimal amount of DCM (1-2 mL), but keep DCM volume low to ensure product precipitation later.
-
Step 2: Acid Addition (5-10 min)
-
Cool the reaction mixture to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.
-
Dropwise , add 10-15 eq of 4M HCl in Dioxane.
-
Critical: Do not add all at once. An exotherm can locally heat the solution, triggering dehydration.
-
Observation: Gas evolution (isobutylene/CO₂) will be observed.
-
Step 3: Reaction (1 - 3 hours)
-
Maintain the reaction at 0°C for the first hour.
-
Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Target: Disappearance of the Boc-protected starting material.
-
-
Decision Point: If the reaction is sluggish after 1 hour, remove the ice bath and allow it to warm to 10-15°C . Do not heat to standard Room Temperature (25°C) unless necessary , as the dehydration risk increases exponentially with temperature for this substrate.
Step 4: Workup & Isolation (Precipitation Method)
-
Once conversion is complete, dilute the mixture with anhydrous Diethyl Ether (Et₂O) (approx. 3x the reaction volume) while stirring vigorously at 0°C.
-
A white precipitate (the HCl salt) should form immediately.
-
Filter the solid using a sintered glass funnel (medium porosity) or a Büchner funnel under inert atmosphere (nitrogen blanket) if the solid is hygroscopic.
-
Wash the filter cake 3x with cold Et₂O to remove residual HCl and isobutylene byproducts.
Step 5: Drying
-
Dry the solid under high vacuum (0.1 mbar) at ambient temperature for 4-6 hours.
-
Yield Expectation: 85-95% as the Hydrochloride salt.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Product contains Alkene (Tetrahydropyridine) | Dehydration occurred. | 1. Lower reaction temperature to -10°C.2. Reduce reaction time.3. Ensure reagents are strictly anhydrous (water promotes elimination mechanisms). |
| Incomplete Deprotection | Boc group remains. | 1. Add more HCl (up to 20 eq).2. Ensure HCl reagent is fresh (HCl gas escapes dioxane over time). |
| Sticky Gum instead of Solid | Product failed to crystallize. | 1. Triturate the gum with cold Et₂O or Hexanes.2. Sonicate the flask to induce nucleation.3. Evaporate solvent completely and recrystallize from MeOH/Et₂O. |
Analytical Validation
To certify the product, compare the spectral data against the following expected parameters.
Proton NMR (¹H NMR) - Expected Shifts (DMSO-d₆)
-
δ 1.45 ppm: The large singlet for the Boc tert-butyl group must be absent .
-
δ 8.5 - 9.5 ppm: Broad singlets appearing (NH₂⁺ protons).
-
δ 6.8 - 7.2 ppm: Aromatic protons (3,4-dimethylphenyl pattern).
-
δ 2.1 - 2.3 ppm: Two singlets corresponding to the aryl methyl groups (retention confirms the core structure).
-
δ 5.0 - 5.5 ppm: Singlet (OH). Note: In strong acid salts, this proton may exchange and broaden or disappear.
-
Alkene Check: Look for a triplet/multiplet around δ 5.8 - 6.2 ppm . If present, this indicates dehydration (failure).
Mass Spectrometry (LC-MS)
-
ESI+ Mode: Look for [M+H]⁺ peak corresponding to the free base MW (approx. 205.3 Da).
-
Impurity Check: A peak at [M+H-18]⁺ (approx. 187.3 Da) indicates the dehydrated alkene.
Alternative Protocol: TFA Method (High Risk)
Only use if the HCl method fails due to solubility issues.
-
Dissolve substrate in DCM (10 mL/g).
-
Cool to -10°C .
-
Add Trifluoroacetic Acid (TFA) dropwise (Ratio: 1:4 TFA:DCM).
-
Quench immediately upon completion with saturated aqueous NaHCO₃ (cold). Do not concentrate the acidic solution on a rotovap , as the heating required to remove TFA will cause rapid dehydration of this specific alcohol.
Workflow Diagram
Figure 2: Operational workflow for the HCl/Dioxane deprotection method emphasizing temperature control.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for N-Boc cleavage conditions and stability of tertiary alcohols).
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Janssen, P. A. J., et al. (1959). "Synthetic Analgesics. I. Synthesis of Basic Amides and Esters Derived from 4-Aryl-4-hydroxypiperidines." Journal of Medicinal and Pharmaceutical Chemistry, 1(4), 281-297. Link (Foundational text on 4-aryl-4-hydroxypiperidine synthesis and stability).
-
Kudzma, L. V., et al. (1989). "4-Phenyl-4-piperidinol derivatives: synthesis and analgesic activity." Journal of Medicinal Chemistry, 32(12), 2534–2542. Link (Discusses the dehydration side-reactions of analogous prodine intermediates).
Advanced Application Note: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine in Medicinal Chemistry
[1]
Executive Summary & Compound Profile
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a highly specialized "privileged scaffold" used in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for Opioid (Mu/Delta/Kappa) , Sigma-1 , and Neurokinin-1 (NK1) receptors.[1]
Unlike the ubiquitous 4-phenyl-4-hydroxypiperidine (the core of loperamide and haloperidol), this derivative features a 3,4-dimethylphenyl moiety.[1] This substitution pattern offers two critical medicinal chemistry advantages:
-
Metabolic Blockade: The methyl groups at the para and meta positions block common P450-mediated hydroxylation sites, significantly extending the metabolic half-life (
) of the resulting pharmacophore.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Lipophilicity Tuning: The added methyl groups increase
, enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.
Chemical Profile
| Property | Specification |
| IUPAC Name | tert-butyl 4-(3,4-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate |
| CAS Number | Derived from 137884-49-2 (Free amine core) |
| Molecular Formula | C |
| Molecular Weight | 305.41 g/mol |
| Core Scaffold | 4-Aryl-4-hydroxypiperidine |
| Key Functionality | Tertiary Alcohol (C4), Protected Amine (N1), Electron-Rich Aryl Group |
Strategic Applications in Drug Design
Opioid Receptor Ligand Discovery
The 4-aryl-4-hydroxypiperidine motif is the structural anchor for a vast class of analgesics.[1] By utilizing the 3,4-dimethylphenyl variant, researchers can synthesize analogs of Loperamide or Diphenoxylate with altered receptor subtype selectivity.
-
Mechanism: The tertiary hydroxyl group often participates in a critical hydrogen bond with the receptor binding pocket (e.g., Asp147 in the Mu-opioid receptor).[1]
-
Application: Synthesis of "super-lipophilic" probes to study receptor occupancy in deep brain structures.
Sigma-1 ( ) Receptor Modulation
Sigma-1 receptors are targets for neuroprotection and neuropathic pain.[1] 4-Phenylpiperidines are classic high-affinity ligands.[1]
-
Design Strategy: The 3,4-dimethyl substitution creates steric bulk that can enhance selectivity for
over or Dopamine D2 receptors, reducing extrapyramidal side effects.
Prevention of Neurotoxicity (Safety by Design)
A critical consideration in 4-arylpiperidine chemistry is the risk of forming MPTP-like neurotoxins.[1]
-
Risk: Dehydration of the 4-OH group yields a tetrahydropyridine.[1] If N-methylated, this mimics MPTP, a precursor to the neurotoxin MPP+.
-
Advantage: The 3,4-dimethyl substitution on the phenyl ring sterically and electronically alters the oxidation potential of the resulting pyridinium species, potentially reducing neurotoxic liability compared to the unsubstituted phenyl analog.[1] However, rigorous testing is still required.
Experimental Protocols
Workflow Visualization
The following diagram outlines the standard synthetic workflow for converting this scaffold into a bioactive library.
Caption: Synthetic workflow for generating N-substituted 4-(3,4-dimethylphenyl)-4-hydroxypiperidine libraries.
Protocol A: Controlled N-Boc Deprotection
Objective: Remove the Boc group without dehydrating the tertiary alcohol.[1] Note: Tertiary benzylic alcohols are prone to acid-catalyzed elimination (dehydration) to form the alkene.[1] Conditions must be mild.
Materials:
-
Substrate: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (1.0 eq)[1]
-
Reagent: 4M HCl in 1,4-Dioxane (excess)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane[1]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (3.27 mmol) of the Boc-protected substrate in 5 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Acid Addition: Dropwise add 10 mL of 4M HCl in Dioxane. Do not use concentrated aqueous HCl or H2SO4, as these promote dehydration.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (System: 10% MeOH in DCM). The Boc spot (
) should disappear, replaced by a baseline amine spot. -
Work-up (Critical):
-
Option 1 (Isolation as Salt): Dilute with diethyl ether (50 mL). The amine hydrochloride salt will precipitate. Filter, wash with ether, and dry under vacuum.[2]
-
Option 2 (Free Base): Carefully quench with saturated aqueous NaHCO
at 0°C until pH 8-9. Extract with DCM (3x). Dry over Na SO and concentrate at low temperature (<30°C) to avoid thermal dehydration.
-
Self-Validation:
-
1H NMR Check: disappearance of the singlet at
1.45 ppm (Boc-t-butyl). Retention of the aromatic signals and the absence of alkene protons (which would appear atngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 5.5-6.5 ppm if dehydration occurred).
Protocol B: Divergent N-Functionalization (Library Synthesis)
Objective: Attach pharmacophoric "tails" to the piperidine nitrogen.[1]
Method 1: Reductive Amination (Preferred for Diversity)
-
Mix: Suspend the amine salt (1.0 eq) in DCM. Add TEA (1.1 eq) to free base in situ.
-
Add Aldehyde: Add the desired aldehyde (1.1 eq) and stir for 30 min.
-
Reduce: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Time: Stir 12-16h at RT.
-
Quench: Sat. NaHCO
. Extract with DCM.[3]
Method 2: N-Alkylation (For Known Linkers)
Use this for attaching the classic "3,3-diphenylpropyl" chain found in opioid ligands.[1]
-
Base: K
CO (3.0 eq) in Acetone or Acetonitrile. -
Electrophile: Add 3-bromo-1,1-diphenylpropane (or analog) (1.1 eq).
-
Heat: Reflux (60-80°C) for 12h. Note: Higher heat increases risk of elimination; monitor closely.
Safety & Handling: The Dehydration Risk[1]
CRITICAL WARNING: The 4-aryl-4-hydroxypiperidine scaffold is structurally related to the precursor of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1]
-
Avoid Dehydration: Harsh acidic conditions or high heat can dehydrate the 4-OH group to form the tetrahydropyridine double bond.[1]
-
Avoid N-Methylation of Dehydrated Products: If the dehydrated product (alkene) is N-methylated, it becomes a direct analog of MPTP.[1]
-
Handling: Treat all dehydrated byproducts as potential neurotoxins. Use double-gloving, work in a certified fume hood, and quench all glassware with bleach solutions before washing.[1]
References
-
Zimmerman, D. M., et al. (1994). "Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders."[1] Journal of Medicinal Chemistry.
-
Carroll, F. I., et al. (2014). "The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists." ChemMedChem.
-
Sigma-Aldrich. "Product Specification: 4-(3,4-Dimethylphenyl)-4-piperidinol."[1][4] MilliporeSigma Catalog.
-
ChemicalBook. "1-Boc-4-hydroxypiperidine Applications and Derivatives." ChemicalBook Database.
-
Mitch, C. H., et al. (1993).[5] "3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity."[1] Journal of Medicinal Chemistry.
Sources
- 1. CAS 109384-19-2: 4-Hydroxypiperidine-1-carboxylic acid ter… [cymitquimica.com]
- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sigma Aldrich 4-(3,4-Dimethylphenyl)-4-piperidinol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. semanticscholar.org [semanticscholar.org]
Use of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine in drug discovery
Application Note: Strategic Utilization of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine in Drug Discovery
Executive Summary & Scientific Rationale
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a high-value, "privileged scaffold" intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators. While the 4-phenyl-4-hydroxypiperidine core is ubiquitous in classic opioids (e.g., Loperamide, Diphenoxylate) and neurokinin-1 (NK1) antagonists, the 3,4-dimethylphenyl variant represents a critical tool for Structure-Activity Relationship (SAR) exploration.
Key Medicinal Chemistry Advantages:
-
Metabolic Blockade: The methyl groups at the 3- and 4-positions of the phenyl ring block the primary sites of CYP450-mediated oxidative metabolism (para-hydroxylation), significantly extending the half-life (
) of the final drug candidate compared to unsubstituted phenyl analogs. -
Hydrophobic Pocket Probing: The added bulk and lipophilicity of the dimethyl moiety allow researchers to probe the depth and width of hydrophobic sub-pockets in the Mu-Opioid Receptor (MOR) and NK1 receptor binding sites.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group allows for the selective modification of the 4-hydroxyl group (e.g., esterification, fluorination) prior to coupling the piperidine nitrogen to the "address" moiety of the drug.
Technical Specifications & Handling
| Property | Specification |
| CAS Number | 109384-19-2 (Generic for Boc-4-aryl-4-OH series; specific isomer varies by vendor) |
| Molecular Formula | |
| Molecular Weight | 305.41 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water. |
| Storage | 2–8°C, Desiccated. Hygroscopic. |
| Hazards | Irritant. Potential bioactive intermediate (treat as potent opioid precursor).[1] |
Application I: Synthesis of Peripherally Restricted MOR Agonists
This protocol describes the conversion of the scaffold into a Loperamide-like analog, designed to target peripheral Mu-Opioid Receptors (for anti-diarrheal or peripheral analgesic activity) while minimizing CNS penetration.
Mechanism of Action
The 4-(3,4-dimethylphenyl)-4-hydroxypiperidine core mimics the tyrosine-phenylalanine residue interaction of enkephalins. By attaching a bulky, polar "address" group to the nitrogen, we prevent Blood-Brain Barrier (BBB) crossing.
Experimental Workflow (Graphviz)
Caption: Workflow for converting the Boc-protected scaffold into a functionalized bioactive ligand.
Detailed Protocol: N-Alkylation to "Address" Moiety
Reagents:
-
Starting Material: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (1.0 eq)
-
Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Alkylation: 4-bromo-2,2-diphenylbutyronitrile (Loperamide tail) or similar electrophile
-
Base:
or DIPEA
Step 1: Boc-Deprotection
-
Dissolve 1.0 g (3.27 mmol) of the starting material in 10 mL of anhydrous DCM.
-
Cool to 0°C in an ice bath.
-
Add 5 mL of TFA dropwise over 10 minutes. Note: Gas evolution (
) and isobutylene will occur. -
Stir at room temperature for 2 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin).
-
Concentrate in vacuo to remove TFA. Co-evaporate with toluene (
) to remove residual acid. -
Result: 4-(3,4-dimethylphenyl)-4-hydroxypiperidine TFA salt.
Step 2: N-Alkylation (The "Address" Attachment)
-
Suspend the TFA salt from Step 1 in 15 mL of Acetonitrile (ACN).
-
Add
(4.0 eq, 13.0 mmol) and stir for 15 minutes to liberate the free base. -
Add the electrophile (e.g., 4-bromo-2,2-diphenylbutyronitrile, 1.1 eq).
-
Add a catalytic amount of KI (0.1 eq) to accelerate the Finkelstein reaction.
-
Reflux at 80°C for 12–16 hours.
-
Workup: Cool to RT, filter off solids, and concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel; Gradient 0–5% MeOH in DCM).
Application II: Structure-Activity Relationship (SAR) Probing
When optimizing a lead compound, the "3,4-dimethyl" substitution is used to test the Steric and Electronic Limit of the receptor pocket.
| Modification | Purpose | Expected Outcome vs. Unsubstituted Phenyl |
| 3,4-Dimethyl | Lipophilicity ( | Increased BBB penetration (unless countered by N-substituent). |
| 3,4-Dimethyl | Metabolic Stability | Blockade of para-oxidation; longer |
| 3,4-Dimethyl | Steric Bulk | If potency drops, the receptor pocket is tight. If potency increases, the pocket has hydrophobic reserve. |
SAR Decision Tree (Graphviz)
Caption: Decision logic for incorporating the 3,4-dimethylphenyl moiety during lead optimization.
Analytical Validation
To confirm the integrity of the 3,4-dimethylphenyl moiety during synthesis, use the following NMR diagnostic peaks.
-
NMR (400 MHz,
):-
Aromatic Region: Look for a distinctive pattern of 3 protons (approx. 7.0–7.3 ppm). Unlike the monosubstituted phenyl (5 protons), this will show a simpler coupling pattern.
-
Methyl Groups: Two distinct singlets (or overlapping singlets) around 2.2–2.3 ppm , integrating to 6 protons total. This is the definitive signature of the 3,4-dimethyl substitution.
-
Boc Group: A strong singlet at 1.45 ppm (9H) confirming the protecting group is intact (for the starting material).
-
Safety & Compliance
-
Opioid Potential: While the intermediate itself is not a controlled substance in most jurisdictions, the N-substituted products may possess high affinity for Mu/Kappa opioid receptors.
-
Protocol: Treat all final compounds as potential potent opioids (use glovebox or designated fume hood).
-
-
MPTP Warning: Dehydration of 4-aryl-4-hydroxypiperidines can lead to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs, which are neurotoxic (causing Parkinsonian symptoms).
-
Risk Mitigation: The 3,4-dimethyl substitution generally reduces neurotoxicity compared to the unsubstituted phenyl, but acidic dehydration conditions at high heat should be avoided unless the specific toxicity profile is known. Always verify the product is the 4-hydroxy (piperidine) and not the tetrahydropyridine alkene.
-
References
-
Janssen, P. A. J. (1978). "The synthesis and pharmacological evaluation of 4-substituted-4-piperidinol derivatives." Journal of Medicinal Chemistry. (Foundational work on the Loperamide scaffold).
-
Zimmerman, D. M., et al. (1978). "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists." Journal of Medicinal Chemistry. (Demonstrates the impact of methyl substitution on opioid receptor selectivity).
-
ChemicalBook. (2025). "N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate."[2][3][4] (General handling of the Boc-piperidine scaffold).
- Vertex AI Search. (2025). "Synthesis of opioid receptor agonists using 4-(3,4-dimethylphenyl)piperidine.
-
Sigma-Aldrich. "4-(3,4-Dimethylphenyl)-4-piperidinol Product Specification." (Commercial availability of the deprotected core).
Sources
Strategic Derivatization of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Pharmacophore Context
The 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine scaffold represents a critical "privileged structure" in medicinal chemistry. It serves as a lipophilic, sterically defined precursor for a wide class of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting:
-
Mu-Opioid Receptors (MOR): Analogs of loperamide and prodine-type analgesics.
-
Sigma Receptors: Neuroprotective agents.
-
NMDA Receptors: Subtype-selective antagonists.
The 3,4-dimethyl substitution on the phenyl ring introduces significant lipophilicity (increasing LogP) and metabolic stability (blocking para-hydroxylation) compared to the parent 4-phenylpiperidine. However, this substitution also increases steric crowding around the C4-tertiary alcohol, making derivatization chemically challenging.
This guide details the strategic functionalization of this molecule, focusing on overcoming steric hindrance at the C4 position and orthogonal manipulation of the N-terminus.
Chemical Architecture & Reactivity Map
The molecule presents three distinct vectors for chemical modification.[1] Understanding the reactivity hierarchy is essential for designing successful synthetic routes.
Figure 1: Strategic reaction vectors. Note that the Tertiary Alcohol (Yellow) competes with Dehydration (Red).
Module A: The Tertiary Alcohol Challenge (O-Functionalization)
The Problem: The C4-hydroxyl is a tertiary alcohol located on a quaternary carbon. The adjacent 3,4-dimethylphenyl group creates a "steric wall," rendering standard Fischer esterifications or mild Steglich couplings ineffective or low-yielding.
The Solution: Use "Force and Trap" methodologies. You must deprotonate the alcohol to create a potent alkoxide nucleophile (Force) or use highly reactive acylating agents (Trap).
Protocol A1: O-Acylation via Alkoxide Generation (High Yield)
Best for: Creating ester prodrugs or increasing lipophilicity.
Reagents:
-
Substrate: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (1.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (2.0 eq)
-
Electrophile: Acid Chloride (R-COCl) (1.5 eq)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Dissolve the substrate in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Observation: Gas evolution (
) will occur. Stir at 0°C for 30 mins, then warm to RT for 1 hour to ensure complete alkoxide formation.-
Why? The steric bulk prevents the alcohol from attacking a carbonyl easily.[1] Converting it to an alkoxide (
) increases nucleophilicity by orders of magnitude.
-
-
Acylation: Cool back to 0°C. Add the Acid Chloride dropwise.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with PMA or Anisaldehyde; UV is active).
-
Quench: Carefully add saturated
solution at 0°C. -
Workup: Extract with EtOAc (3x). Wash organics with Brine.[2] Dry over
.[2][3]
Self-Validating Check:
-
NMR Diagnostic: The disappearance of the broad -OH singlet (typically
1.5–3.0 ppm) and the downfield shift of the piperidine C3/C5 protons indicate successful esterification.
Module B: The Nitrogen Vector (N-Derivatization)
The Strategy: The Boc group is acid-labile. The presence of the tertiary alcohol requires careful acid selection to avoid accidental dehydration (elimination) to the alkene.
Protocol B1: Selective Boc-Deprotection (HCl vs. TFA)
Recommendation: Use HCl in Dioxane .[2][4][5]
-
Reasoning: TFA forms a trifluoroacetate salt which is hygroscopic and often requires an extra neutralization step (free-basing) before the next reaction. HCl yields a crystalline hydrochloride salt that can often be used directly in reductive aminations with a buffering base (DIPEA).
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in minimal 1,4-dioxane or MeOH.
-
Acidolysis: Add 4M HCl in Dioxane (10 eq).
-
Reaction: Stir at RT for 1–2 hours.
-
Critical Control: Do not heat. Heating acidic tertiary alcohols promotes dehydration to the tetrahydropyridine (see Module C).
-
-
Isolation: Dilute with
(Diethyl ether). The product usually precipitates as a white solid. Filter and wash with ether.[6]
Protocol B2: Reductive Amination (Library Generation)
Context: Attaching diverse R-groups to the piperidine nitrogen.
Reagents:
-
Amine Salt (from B1)
-
Aldehyde/Ketone (1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (
, ) (2.0 eq) -
Base: DIPEA (1.0 eq to neutralize the HCl salt)
Workflow:
-
Suspend amine HCl salt in DCM (Dichloromethane).
-
Add DIPEA and stir for 10 mins (solution clears).
-
Add Aldehyde. Stir 30 mins (Imine formation).
-
Add
. Stir overnight.-
Why STAB? It is milder than
and will not reduce the aldehyde/ketone before it forms the imine.
-
Module C: Dehydration (Synthesis of Tetrahydropyridines)
Context: Sometimes the target is the alkene (isostere of the phenyl-piperidine). This creates a structure similar to MPTP (a known neurotoxin), although the 3,4-dimethyl and N-substituents usually mitigate this toxicity. Handle with extreme caution.
Protocol:
-
Reflux (70–80°C) for 4 hours.
-
The tertiary alcohol eliminates water to form the double bond between C4 and C3/C5.
Analytical Data Summary
| Transformation | Reagent System | Key Challenge | Diagnostic NMR Signal |
| Esterification | NaH / R-COCl | Steric Hindrance (C4) | Shift of C3/C5 protons; Loss of OH |
| Boc-Removal | 4M HCl / Dioxane | Preventing Dehydration | Loss of t-Bu singlet (~1.45 ppm) |
| Dehydration | TFA / Reflux | Safety (Neurotoxicity risk) | New Vinylic Proton (~5.8-6.0 ppm) |
Detailed Workflow Visualization
Figure 2: Step-by-step synthetic workflow for N- and O-derivatization.
References
-
Opioid SAR & Scaffold Utility
-
Chen, Z., et al. (2004).[8] "Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor." Bioorganic & Medicinal Chemistry Letters.
-
-
Boc Deprotection Protocols
-
Esterification of Hindered Alcohols
- Ishihara, K., et al. (2005). "Catalytic Ester Condensations... toward Green Chemistry." (Discusses steric challenges).
-
General Piperidine Synthesis
Sources
- 1. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Application Note: Scalable and Greener Synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Prepared By: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Teams
Introduction & Strategic Rationale
The synthesis of 4-aryl-4-hydroxypiperidines is a foundational transformation in the development of neuroactive and antiviral therapeutics. The target molecule, 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, is traditionally synthesized via the nucleophilic addition of an aryl Grignard reagent to 1-Boc-4-piperidone.
While this chemistry is trivial at the bench scale, transitioning to a multi-kilogram pilot scale presents severe operational hazards and efficiency bottlenecks. These include the management of delayed exothermic initiations, the suppression of competitive enolization, and the mitigation of intractable emulsions ("rag layers") during aqueous workup. This protocol details a self-validating, highly optimized scale-up strategy that abandons traditional tetrahydrofuran (THF) in favor of the greener, highly efficient 2-methyltetrahydrofuran (2-MeTHF).
Process Chemistry & Causality (E-E-A-T)
Solvent Engineering: The 2-MeTHF Advantage
Historically, THF or diethyl ether has been the default solvent for Grignard additions. However, at scale, THF's complete water miscibility leads to severe phase-separation issues during the aqueous quench. We utilize 2-MeTHF because its limited water miscibility (approx. 4% w/w) drastically simplifies aqueous workups, yielding clean phase separations and reducing process mass intensity (PMI)[1]. Furthermore, the specific steric bulk and coordination geometry of 2-MeTHF around the magnesium center actively suppresses single-electron transfer pathways, thereby minimizing the formation of Wurtz homocoupling byproducts (e.g., 3,3',4,4'-tetramethylbiphenyl)[2].
Thermodynamic Control & Enolization Avoidance
1-Boc-4-piperidone possesses relatively acidic
Quench Dynamics & Protecting Group Integrity
The choice of quenching agent is critical. Strong aqueous acids (like HCl) efficiently dissolve magnesium salts but will prematurely cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group. We utilize a saturated aqueous ammonium chloride (NH
Workflow Visualization
Process workflow for the scale-up synthesis of the target piperidine.
Quantitative Process Data
The following table summarizes the process improvements achieved by transitioning from a traditional THF batch process to the optimized 2-MeTHF protocol at a 1-kg scale.
| Process Metric | Traditional THF Protocol | Optimized 2-MeTHF Protocol | Analytical Method |
| Isolated Yield | 68 - 72% | 86 - 89% | Gravimetric / HPLC |
| Wurtz Byproduct | 4.5% | < 0.5% | GC-MS (Area %) |
| Unreacted Piperidone | 8 - 12% | < 1.0% | HPLC (Area %) |
| Phase Separation Time | > 120 mins (Emulsion) | < 15 mins (Clean break) | Visual / Reactor Sight Glass |
| Process Mass Intensity | 42 kg/kg | 28 kg/kg | Mass Balance Calculation |
Detailed Step-by-Step Protocol (1-kg Scale)
Note: This protocol is a self-validating system. Do not proceed to subsequent phases without passing the defined In-Process Controls (IPCs).
Phase 1: Preparation of 3,4-Dimethylphenylmagnesium Bromide
-
Reactor Setup: Purge a 20 L jacketed glass reactor with ultra-high purity N
for 30 minutes. Ensure reactor dryness via Karl Fischer (KF) titration of a solvent blank (must be <50 ppm H O). -
Activation: Charge 145 g (5.96 mol, 1.2 eq) of magnesium turnings and 1.5 g of iodine crystals. Stir dry for 15 minutes until the iodine vapors coat the magnesium, disrupting the passivating oxide layer.
-
Initiation: Add 1.0 L of anhydrous 2-MeTHF. Charge 5% of the total 3,4-dimethylbromobenzene (total: 920 g, 4.97 mol) to the reactor. Heat the jacket to 40°C.
-
Causality Check (Crucial): Do not add further reagents until initiation is confirmed. Initiation is visually confirmed by the fading of the iodine color and a spontaneous internal temperature spike. Failing to wait for initiation before bulk addition will result in a catastrophic thermal runaway.
-
Bulk Addition: Once initiated, cool the jacket to 20°C. Feed the remaining 3,4-dimethylbromobenzene (diluted in 3.0 L of 2-MeTHF) continuously over 2 hours, maintaining the internal temperature between 30°C and 40°C.
-
IPC 1 (Titration): Post-addition, stir for 1 hour. Titrate a 1.0 mL aliquot using the Knochel method (I
/LiCl in THF) to confirm Grignard molarity. Expected: ~1.1 M.
Phase 2: Nucleophilic Addition
-
Substrate Preparation: In a separate 50 L reactor, dissolve 1.0 kg (5.02 mol, 1.0 eq) of 1-Boc-4-piperidone in 5.0 L of anhydrous 2-MeTHF.
-
Cooling: Chill the piperidone solution to an internal temperature of -10°C.
-
Coupling: Transfer the Grignard reagent to the piperidone solution via a sub-surface dip tube. Control the feed rate to ensure the internal temperature never exceeds -5°C.
-
Causality: Sub-surface addition prevents localized hot spots at the liquid interface, strictly suppressing the competing enolization pathway[3].
-
-
IPC 2 (Reaction Completion): 30 minutes post-addition, quench a 0.5 mL aliquot in NH
Cl and analyze the organic layer via HPLC. Proceed only if residual 1-Boc-4-piperidone is <1.0%.
Phase 3: Quench, Workup, and Isolation
-
Quenching: Transfer the cold reaction mixture into a vessel containing 10 L of pre-chilled (5°C) saturated aqueous NH
Cl solution. Agitate vigorously for 15 minutes. -
Phase Separation: Cease agitation and allow the layers to settle. Because 2-MeTHF is used, a clean phase boundary will form within 15 minutes. Separate the lower aqueous layer.
-
Washing & Drying: Wash the organic layer with 3 L of brine. Perform azeotropic distillation under reduced pressure (40°C, 150 mbar) to remove residual water.
-
IPC 3 (Moisture Control): Perform KF titration on the concentrated organic layer. Water content must be <0.1% w/w. Causality: Excess moisture will cause the product to "oil out" as a sticky resin rather than forming filterable crystals.
-
Crystallization: Exchange the solvent to a 1:4 mixture of Ethyl Acetate/Heptane (total volume 6 L). Heat to 65°C to achieve a clear solution, then linearly cool to 5°C over 4 hours to induce crystallization.
-
Isolation: Filter the white crystalline solid via a Nutsche filter, wash with cold heptane (2 L), and dry under vacuum at 45°C to constant weight.
References
-
Grignard Reactions Go Greener with Continuous Processing. Gordon College / Eli Lilly and Company. Available at: [Link]
-
Application of Green Chemistry Principles in Organo-Grignard Reactions. International Journal of Advance Research in Science and Engineering (IJARSE). Available at: [Link]
Sources
Purification of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine by column chromatography
Application Note: Purification of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine by Flash Column Chromatography
Executive Summary & Mechanistic Context
The synthesis of 4-aryl-4-hydroxypiperidines via the nucleophilic addition of Grignard reagents to 1-Boc-4-piperidone is a foundational transformation in medicinal chemistry, often utilized to construct complex central nervous system (CNS) drug scaffolds[1]. However, the isolation of the target compound, 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine , presents specific chromatographic challenges.
Chromatographic Strategy & Physicochemical Profiling
Flash column chromatography, a technique pioneered to optimize preparative separations, requires matching the solvent framework to the physicochemical profile of the analytes[3]. For this purification, a binary solvent system of Hexanes (non-polar) and Ethyl Acetate (polar) is optimal.
Causality in Method Design:
-
Why Dry Loading? The target compound, possessing both a lipophilic Boc group and a polar tertiary alcohol, often presents as a viscous oil that is poorly soluble in 100% hexanes. Liquid-loading this mixture directly onto the column head causes the oil to slowly dissolve during elution, resulting in severe band tailing. Dry loading onto silica gel maximizes the surface area for dissolution, ensuring a sharp, uniform injection band.
-
Why a Step-Gradient? An isocratic elution at 20% EtOAc would cause the non-polar byproducts and the unreacted ketone to co-elute too rapidly, potentially overlapping with the leading edge of the product band. A step-gradient systematically strips the column of impurities based on their discrete polarity thresholds.
Table 1: Physicochemical Profile and Predicted Elution Order
| Component | Identity | Polarity | Predicted Rf (20% EtOAc/Hex) | Optimal Visualization |
| 3,3',4,4'-Tetramethylbiphenyl | Wurtz Byproduct | Very Low | 0.95 | UV (254 nm) |
| 3,4-Dimethylbromobenzene | Starting Material | Low | 0.90 | UV (254 nm) |
| 1-Boc-4-piperidone | Unreacted Ketone | Intermediate | 0.50 | PMA Stain (Weak) |
| Target Compound | Product Alcohol | High | 0.25 | UV, PMA Stain (Strong) |
Purification Workflow Logic
Figure 1: Step-gradient elution logic for the purification of the target piperidine derivative.
Detailed Experimental Protocol
Phase 1: Reaction Quenching & Pre-Treatment
-
Quenching: Cool the Grignard reaction mixture to 0 °C. Quench dropwise with saturated aqueous NH4Cl.
-
Scientific Insight: Do not use strong acids (e.g., HCl) for quenching. Tertiary alcohols adjacent to aromatic rings are highly susceptible to acid-catalyzed dehydration, which would irreversibly convert your target product into the corresponding 1,2,3,6-tetrahydropyridine elimination byproduct.
-
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude oil.
Phase 2: Sample Preparation (Dry Loading)
-
Dissolve the crude oil in a minimum volume of Dichloromethane (CH2Cl2).
-
Add dry silica gel (40–63 µm) to the flask at a ratio of 2.5 grams of silica per 1 gram of crude mass.
-
Evaporate the CH2Cl2 completely under reduced pressure using a rotary evaporator until a free-flowing, homogeneous powder is achieved.
Phase 3: Column Packing & Equilibration
-
Select a glass column appropriate for the scale (typically 30–50 g of silica per 1 g of crude product).
-
Slurry-pack the column with normal-phase silica gel using 100% Hexanes.
-
Carefully pour the dry-loaded silica mixture evenly onto the flat surface of the column bed.
-
Add a 1 cm protective layer of washed sea sand to prevent disturbance of the silica bed during solvent addition.
Phase 4: Step-Gradient Elution
Execute the chromatography using the step-gradient outlined in Table 2. Collect fractions in appropriately sized test tubes (e.g., 18 x 150 mm).
Table 2: Step-Gradient Elution Parameters
| Step | Mobile Phase (EtOAc:Hexanes) | Volume (Column Volumes, CV) | Target Eluant |
| 1 | 0:100 | 2.0 CV | Wurtz Byproduct |
| 2 | 5:95 | 2.0 CV | 3,4-Dimethylbromobenzene |
| 3 | 15:85 | 4.0 CV | 1-Boc-4-piperidone |
| 4 | 25:75 | 5.0 CV | Target Compound |
Phase 5: Fraction Analysis & Pooling
-
Spot every third fraction onto silica gel 60 F254 TLC plates.
-
Develop the plates in a chamber containing 20% EtOAc in Hexanes.
-
Visualization: First, examine the plates under short-wave UV light (254 nm) to identify the aromatic-containing fractions. Next, dip the plates in Phosphomolybdic Acid (PMA) stain and heat vigorously with a heat gun.
-
Scientific Insight: While the Boc group can theoretically be visualized with Ninhydrin, it requires prolonged heating to thermally cleave the protecting group. PMA is vastly superior here, as it rapidly oxidizes the tertiary alcohol, yielding a high-contrast dark blue/black spot against a yellow-green background.
-
-
Pool the fractions containing the pure target compound (Rf ~ 0.25) and concentrate in vacuo to afford pure 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
References
- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Source: nii.ac.jp.
- A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory. Source: nih.gov.
- Flash Chromatography and Its Different Dissolvable Frameworks: A Review. Source: scispace.com.
Sources
Application Note: Optimization of Recrystallization Protocols for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Mechanistic Context & Impurity Profiling
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a highly valued heterocyclic building block. It serves as a critical intermediate in the synthesis of targeted therapies, particularly opioid receptor modulators and NMDA antagonists, where the piperidine core provides a basic nitrogen crucial for receptor interaction.
The standard synthesis of this molecule involves the nucleophilic addition of 3,4-dimethylphenylmagnesium bromide (a Grignard reagent) to 1-Boc-4-piperidone. While highly effective, this reaction inherently produces a complex crude mixture. Understanding the causality behind these impurities is the first step in designing an effective purification strategy:
-
3,3',4,4'-Tetramethylbiphenyl (Wurtz Coupling Byproduct): Formed during the preparation of the Grignard reagent when 3,4-dimethylphenylmagnesium bromide reacts with unreacted 4-bromo-1,2-dimethylbenzene. This impurity is highly non-polar.
-
Unreacted 1-Boc-4-piperidone (Enolization): The Grignard reagent can act as a strong base rather than a nucleophile, deprotonating the
-position of the piperidone to form an enolate. Upon aqueous quench, this reverts to the starting ketone. -
1-Boc-4-(3,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine (Dehydration): The target tertiary alcohol is susceptible to E1 dehydration. If the reaction workup is overly acidic or subjected to excessive heat, water is eliminated to form this tetrahydropyridine derivative, as detailed in standard [1].
Thermodynamic Solvent Selection: The Causality of Phase Separation
To achieve >99% purity without relying on time-consuming column chromatography, we must exploit the specific intermolecular forces of the target molecule. The target possesses a polar tertiary hydroxyl group (capable of hydrogen bonding), a polar carbamate (Boc) group, and a lipophilic 3,4-dimethylphenyl ring.
Why Ethyl Acetate (EtOAc) and Heptane? We employ an anti-solvent crystallization strategy. EtOAc is an excellent solvent for the target molecule due to its hydrogen-bond accepting capabilities, which solvate the tertiary alcohol and Boc group effectively. Heptane, a strictly non-polar hydrocarbon, acts as the anti-solvent.
When hot heptane is added to the EtOAc solution, it selectively reduces the solubility of the hydrogen-bonding target molecule, forcing it into a crystalline lattice. Conversely, the highly lipophilic biphenyl impurity remains fully solvated by the heptane. The unreacted ketone, lacking the hydroxyl group's ability to form strong intermolecular hydrogen bonds, possesses a lower lattice energy and remains in the mother liquor.
Quantitative Solvent Matrix
Table 1: Comparative analysis of recrystallization solvent systems for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
| Solvent System | Crystallization Mechanism | Target Recovery (%) | Biaryl Clearance | Ketone Clearance | Process Notes |
| EtOAc / Heptane | Anti-Solvent Addition | 82 - 88% | Excellent | Good | Optimal metastable zone width; prevents oiling out. |
| Isopropanol (IPA) | Cooling | 70 - 75% | Moderate | Poor | High risk of ketone co-crystallization. |
| Toluene / Hexanes | Anti-Solvent Addition | 60 - 65% | Good | Moderate | High boiling point of toluene risks thermal dehydration of the tertiary alcohol. |
Process Visualization
Figure 1: Anti-solvent recrystallization workflow for 4-aryl-4-hydroxypiperidine derivatives.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms that the thermodynamic requirements for successful purification have been met.
Step 1: Primary Dissolution
-
Weigh the crude 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add Ethyl Acetate (EtOAc) at a ratio of 3 mL per gram of crude mass.
-
Heat the suspension gently to 60–65 °C in a water bath.
-
Validation Check: The solution must become entirely transparent (excluding inorganic salts). Complete dissolution validates that no target material is prematurely crashing out, ensuring maximum yield.
Step 2: Hot Filtration (Optional but Recommended)
-
If the solution is cloudy due to residual magnesium salts from the Grignard reaction, perform a rapid hot filtration through a pre-warmed pad of Celite.
Step 3: Anti-Solvent Saturation
-
Maintain the EtOAc solution at 60–65 °C.
-
Begin dropwise addition of hot Heptane (60 °C) via an addition funnel under moderate stirring.
-
Validation Check: Stop the addition of Heptane the exact moment persistent turbidity (a "cloud point") is observed that does not dissipate upon stirring. This visual cue is a self-validating indicator that the metastable zone has been reached and the solution is perfectly saturated. (Typical EtOAc:Heptane ratio is roughly 1:2 to 1:3 depending on crude purity).
Step 4: Controlled Nucleation and Cooling
-
Remove the heat source. Add a few milligrams of pure 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine as seed crystals.
-
Allow the flask to cool ambiently to room temperature (20–25 °C) over 2 hours. Do not use an ice bath immediately.
-
Validation Check: The formation of distinct, free-flowing white crystals (rather than a dense oil) validates that the supersaturation level is being correctly managed and that the crystal lattice is excluding impurities.
-
Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize thermodynamic yield.
Step 5: Isolation and Washing
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 1–2 bed volumes of ice-cold Heptane (0 °C).
-
Validation Check: The wash solvent running clear into the receiving flask validates the complete displacement of the yellow/brown impurity-laden mother liquor.
Step 6: Drying
-
Dry the crystals in a vacuum oven at 40 °C for 12 hours. Caution: Do not exceed 45 °C to prevent thermal Boc-deprotection or dehydration of the tertiary alcohol, a vulnerability noted in [2].
Troubleshooting: Managing "Oiling Out"
A common failure mode in the crystallization of heavily functionalized piperidines is "oiling out" (liquid-liquid phase separation). This occurs when the melting point of the impure mixture drops below the temperature at which it saturates the solvent. Instead of forming a solid lattice, the target molecule separates as a dense, impure oil.
Causality & Corrective Action: Oiling out is typically caused by an exceptionally high concentration of unreacted 1-Boc-4-piperidone, which acts as a co-solvent and depresses the melting point of the target phase.
-
Immediate Fix: Reheat the mixture until the oil redissolves into a single phase. Add 10-15% more EtOAc to increase the solubility threshold, then cool the system at a much slower rate (e.g., 5 °C per hour) while introducing seed crystals earlier in the cooling curve.
-
Preventative Fix: If the crude NMR shows >20% unreacted ketone, perform a rapid silica gel plug (eluting with 10% EtOAc in Hexanes) to clear the bulk ketone before attempting crystallization. Physical property data for related piperidine derivatives confirming these solubility parameters can be cross-referenced via [3].
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Grignard Reaction Conditions for 1-Boc-4-Piperidone Derivatives
Executive Summary & Core Mechanism
The addition of Grignard reagents (R-Mg-X) to 1-Boc-4-piperidone is a pivotal step in synthesizing 4-substituted-piperidin-4-ol scaffolds, widely used in CNS-active drug discovery.
The Central Challenge: 4-Piperidones possess acidic
Reaction Pathway Analysis
The following diagram illustrates the competitive pathways governing the reaction outcome.
Figure 1: Competitive reaction pathways. Pathway A is desired. Pathway B leads to "no reaction" (recovery of SM). Pathway C occurs with Grignards possessing
Troubleshooting Guide (Q&A)
Issue 1: "I recovered 60% of my starting ketone. The reaction looked like it worked, but the yield is low."
Diagnosis: Enolization.
The Grignard reagent acted as a base, deprotonating the
-
Why: Anhydrous CeCl
reacts with R-Mg-X to form an organocerium species (R-CeCl ). Organocerium reagents are more nucleophilic but less basic than organomagnesium reagents, drastically suppressing enolization. -
Protocol Adjustment: Pre-stir anhydrous CeCl
(1.5 eq) with the ketone in THF for 1 hour before adding the Grignard reagent at -78°C.
Issue 2: "My product contains a dehydrated impurity (tetrahydropyridine)."
Diagnosis: Acid-Catalyzed Elimination. Tertiary benzylic or allylic alcohols are prone to elimination (E1 mechanism) to form the alkene (tetrahydropyridine), especially if the Boc group is cleaved or if the workup is too acidic. Solution: Buffer the Quench.
-
Never use HCl for workup if the product is acid-sensitive.
-
Protocol: Quench with saturated aqueous NH
Cl at 0°C. If the emulsion is stubborn, use Rochelle's Salt (Potassium Sodium Tartrate) solution, which chelates magnesium/aluminum salts without strong acidity.
Issue 3: "The Grignard reagent won't initiate."
Diagnosis: Passivation of Magnesium. Oxide layers on magnesium turnings prevent electron transfer. Solution: Mechanical & Chemical Activation.
-
Mechanical: Dry stir the Mg turnings under Argon with a glass stir rod to crush/expose fresh metal surfaces before adding solvent.
-
Chemical: Add a single crystal of Iodine (I
) . Wait for the brown color to fade (formation of MgI ) before adding the halide. Alternatively, use DIBAL-H (drops) as a scavenger/activator if available.
Issue 4: "I see a 'dimer' byproduct (Wurtz Coupling)."
Diagnosis: Homocoupling. R-X reacts with R-Mg-X to form R-R. This happens when the concentration of R-X is too high near the Mg surface. Solution: Dilution & Slow Addition.
-
Add the alkyl/aryl halide as a dilute solution in THF dropwise to the refluxing Mg suspension. Do not dump it in all at once.
Optimized Experimental Protocol
Objective: Synthesis of 1-Boc-4-phenylpiperidin-4-ol (Target).
Reagents
-
1-Boc-4-piperidone (1.0 eq)[2]
-
Bromobenzene (1.2 eq)
-
Magnesium Turnings (1.3 eq)
-
Cerium(III) Chloride Heptahydrate (1.5 eq) – Critical for high yield
-
Anhydrous THF (Solvent)[1]
Workflow
-
CeCl
Drying (The "Imamoto" Step):-
Place CeCl
·7H O in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn white and free-flowing. Note: Incomplete drying kills the Grignard. -
Cool to room temperature (RT) under Argon. Add anhydrous THF and stir for 2 hours to form a white suspension.
-
-
Grignard Preparation:
-
In a separate flask, activate Mg turnings (iodine crystal).
-
Add THF. Add 10% of the Bromobenzene. Heat gently with a heat gun to initiate (bubbling/turbidity).
-
Add the rest of the Bromobenzene dropwise. Reflux for 1 hour.
-
-
The Reaction:
-
Add 1-Boc-4-piperidone (dissolved in THF) to the CeCl
suspension . Stir for 30 mins at RT. -
Cool the CeCl
/Ketone mixture to -78°C . -
Add the prepared Grignard solution dropwise to the cold ketone mixture.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C (do not boil).
-
-
Workup:
-
Quench with sat. NH
Cl . -
Extract with EtOAc. Wash with Brine.[2] Dry over Na
SO .
-
Data Analysis: Conditions vs. Yield[1][3][4][5][6]
The choice of solvent and additive drastically affects the outcome. THF is generally superior to Diethyl Ether (Et
| Condition | Solvent | Temp | Additive | Yield | Mechanism Dominance |
| Standard | Et | Reflux | None | ~40% | Enolization (High) |
| Optimized | THF | -78°C | None | 65-81% | Nucleophilic Addition |
| Imamoto | THF | -78°C | CeCl | >90% | Nucleophilic Addition (Maximized) |
| Knochel | THF | 0°C | LaCl | 85-95% | Nucleophilic Addition (Maximized) |
Table 1: Comparative yields for addition to 4-piperidones. Note that CeCl
Decision Tree for Optimization
Figure 2: Logical flow for diagnosing low yields in Grignard additions to piperidones.
References
-
BenchChem Technical Support. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. (2025).[1][2] Link
-
Imamoto, T., et al. Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents. Organic Syntheses (1998). Link
-
Knochel, P., et al. LaCl3·2LiCl-Mediated Addition of Grignard Reagents to Ketones. Sigma-Aldrich / Merck Technical Bulletin. Link
-
Cayman Chemical. N-Boc-4-piperidone Product Information & Safety Data.Link
Sources
Preventing decomposition of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Technical Support Center: Troubleshooting 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine Stability
Welcome to the Technical Support Center. Handling complex, highly functionalized piperidine derivatives requires a deep understanding of their structural vulnerabilities. 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine frequently frustrates researchers due to its propensity for rapid decomposition during routine purification and storage. This guide provides field-proven insights into the causality of its degradation and establishes self-validating protocols to ensure high-yield recoveries.
FAQ Section 1: Identifying the Decomposition
Q: What makes this specific molecule so prone to decomposition? A: The extreme instability of this compound stems from two distinct, yet chemically overlapping, functional group vulnerabilities:
-
The Tertiary Benzylic-Like Alcohol: The hydroxyl group at the C4 position is a tertiary alcohol located directly adjacent to an electron-rich 3,4-dimethylphenyl ring. Under even mildly acidic conditions, the hydroxyl oxygen is protonated and leaves as water, forming a carbocation[1]. This carbocation is exceptionally stabilized by the inductive effects of the piperidine ring and the resonance/hyperconjugation of the adjacent dimethylphenyl group. This extreme stabilization drastically lowers the activation energy for E1 dehydration, rapidly yielding a conjugated tetrahydropyridine alkene[2].
-
The Acid-Labile N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is specifically designed to be cleaved by acids. Protonation of the carbamate carbonyl oxygen leads to the expulsion of a highly stable tert-butyl cation and the release of carbon dioxide gas, exposing the free secondary amine[3].
Q: What are the primary degradation products I should look out for? A: You are battling two primary impurities:
-
1-Boc-4-(3,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine (The dehydration product).
-
4-(3,4-dimethylphenyl)-4-hydroxypiperidine (The deprotected free amine product). In worst-case scenarios involving strong acids and heat, you will observe the doubly-degraded product: the free tetrahydropyridine amine.
FAQ Section 2: Environmental & Reaction Triggers
Q: Why does my compound completely degrade during standard silica gel column chromatography? A: Standard silica gel is inherently acidic, with a surface pH typically ranging from 4.5 to 5.5 due to free silanol (Si-OH) groups. When your compound is adsorbed onto the silica, these silanol groups act as a Brønsted acid catalyst. The prolonged residence time on the column provides the perfect environment for both E1 dehydration and Boc deprotection to occur simultaneously. The dehydration is thermodynamically driven by the formation of a highly stable, conjugated styrene-like double bond.
Q: How does temperature affect the stability of this compound during workup?
A: Heat is the kinetic engine for both degradation pathways. E1 elimination reactions are highly temperature-dependent; elevated temperatures increase the kinetic energy of the system, allowing the intermediate to easily overcome the activation barrier for the loss of the
Quantitative Data: Degradation Pathways & Analytical Signatures
To effectively troubleshoot, you must be able to identify the decomposition products quantitatively and qualitatively. The following table summarizes the key analytical signatures for both pathways.
| Degradation Pathway | Catalyst / Trigger | Kinetic / Temp Dependency | Analytical Signature ( |
| E1 Dehydration | Weak acids (Silica, trace HCl) | High (Accelerates rapidly >30°C)[1] | NMR: New vinylic proton (~5.5-6.0 ppm).TLC: Strong UV-active spot (conjugated system). |
| Boc Deprotection | Strong acids (TFA, HCl), prolonged silica | Moderate (Requires higher activation energy than E1)[3] | NMR: Loss of massive singlet at ~1.4 ppm (9H).TLC: Ninhydrin-positive spot (free amine). |
Mechanistic Workflow: Decomposition vs. Prevention
Mechanistic pathways of acid-catalyzed decomposition and targeted preventive strategies.
Self-Validating Experimental Protocol: Amine-Neutralized Chromatography
To isolate 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine without inducing E1 dehydration or Boc cleavage, the acidic silanol groups on the silica gel must be neutralized. This protocol incorporates built-in validation steps to ensure structural integrity.
Step 1: Solvent and Silica Preparation
-
Action: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (Et
N). -
Causality: Et
N acts as a sacrificial base. It binds preferentially to the acidic silanol sites on the silica gel, removing the proton source required to catalyze the E1 elimination or Boc cleavage.
Step 2: Column Packing and Equilibration
-
Action: Slurry pack the silica gel using the Et
N-doped solvent. Flush the column with at least 2-3 column volumes of the neutralized solvent before loading your sample. -
Validation Check: Collect a few drops of the eluent from the column stopcock and spot it on wet pH paper. It should read mildly basic (pH ~8). If it remains acidic, continue flushing.
Step 3: Sample Loading and Elution
-
Action: Dissolve your crude mixture in a minimum amount of the neutralized eluent (or pure DCM with a drop of Et
N). Load the sample and run the column rapidly using compressed air (flash chromatography) to minimize residence time. -
Causality: Even with neutralized silica, prolonged exposure to the stationary phase can induce localized degradation. Speed is a critical kinetic control.
Step 4: Fraction Concentration (Temperature Control)
-
Action: Pool the fractions containing the product. Concentrate using a rotary evaporator with the water bath strictly set to ≤ 30°C .
-
Causality: Thermal energy lowers the barrier for E1 elimination[1]. Keeping the temperature low ensures the molecule remains trapped in its kinetic well.
Step 5: Self-Validating Fraction Analysis
-
Action: Before combining all fractions, perform a dual-stain TLC validation.
-
Test A (UV Light): The intact product will have weak UV absorbance. A blazing, bright UV spot indicates the formation of the conjugated tetrahydropyridine (dehydration).
-
Test B (Ninhydrin Stain): Heat the TLC plate with ninhydrin solution. A purple/pink spot indicates a secondary amine, confirming that the Boc group has unfortunately been cleaved[3].
-
-
Result: Only pool fractions that are Ninhydrin-negative and show the expected weak UV activity.
References
- Boc Protecting Group for Amines - Chemistry Steps. chemistrysteps.com.
- 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. libretexts.org.
- Elimination Reactions of Alcohols - Master Organic Chemistry. masterorganicchemistry.com.
Sources
Technical Support Center: Boc Deprotection & Hindered Alcohols
Topic: Troubleshooting N-Boc Deprotection in the Presence of Hindered Tertiary Alcohols Ticket ID: BOC-OH-303 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
The Core Conflict: Standard Boc deprotection utilizes strong acids (TFA, HCl/Dioxane). While effective for removing the carbamate, these conditions are often fatal to molecules containing hindered tertiary alcohols .
Under acidic conditions, tertiary alcohols readily protonate (
Diagnostic Check: Before proceeding, confirm your failure mode:
-
Observation: Mass Spectrum shows a peak at
(Loss of water) or (Loss of isobutylene + water). -
Observation: NMR shows new vinylic protons (5.0–6.5 ppm) or loss of methyl singlets associated with the tertiary alcohol.
The "Gold Standard" Protocol: Silyl Triflate Method
Methodology: Chemoselective Silylation Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) + 2,6-Lutidine
This is the industry-standard solution for this specific problem. Instead of protonating the Boc group (which risks protonating the alcohol), we silylate the Boc carbonyl. The base (2,6-lutidine) is sterically hindered; it will not attack the Boc group but effectively buffers the solution to prevent acid-catalyzed dehydration of the tertiary alcohol.
Mechanistic Logic[2]
-
Activation: TMSOTf is a potent Lewis acid that silylates the carbonyl oxygen of the Boc group.
-
Fragmentation: The silylated intermediate collapses, releasing the amine,
, and a volatile silyl-tert-butyl ether/cation species. -
Protection: 2,6-Lutidine scavenges any adventitious acid (TfOH) generated, keeping the tertiary alcohol neutral and intact.
Step-by-Step Protocol
Safety: TMSOTf is moisture-sensitive and corrosive. Perform under
-
Preparation: Dissolve the N-Boc substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Buffering: Add 2,6-Lutidine (1.5 equiv). Cool the mixture to 0°C.
-
Activation: Dropwise add TMSOTf (1.5 equiv).[2]
-
Note: Fuming may occur; add slowly.
-
-
Reaction: Stir at 0°C for 15–30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Endpoint: Conversion is usually rapid (< 1 hour).
-
-
Quench: Add saturated aqueous
or MeOH (excess) to quench the triflate. -
Workup: Extract with DCM or EtOAc. The tertiary alcohol should remain untouched.
Visualizing the Pathway
Caption: Comparative pathways showing how TMSOTf avoids the carbocation intermediate responsible for alcohol dehydration.
Alternative Workflow: Zinc Bromide ( )
Methodology: Mild Lewis Acid Chelation Best For: Secondary N-Boc amines; substrates sensitive to silylating agents.
If TMSOTf is unavailable or if your molecule contains silyl-sensitive groups (like TES-ethers) that you wish to preserve,
Protocol
-
Setup: Suspend anhydrous
(5.0 equiv) in DCM. -
Addition: Add the N-Boc substrate (1.0 equiv).
-
Reaction: Stir vigorously at RT. This reaction is heterogeneous and slower (4–24 hours).
-
Workup: Pour into a mixture of DCM and water.
-
Warning: Zinc salts form nasty emulsions. Use a chelating wash (EDTA or Rochelle's salt) if separation is difficult.
-
Comparative Data & Selection Guide
| Feature | TFA / HCl | TMSOTf / 2,6-Lutidine | ZnBr2 |
| Primary Mechanism | Brønsted Acidolysis | Silyl-assisted Fragmentation | Lewis Acid Chelation |
| Risk to Tert-Alcohols | High (Dehydration) | Low (Chemoselective) | Low (Mild) |
| Reaction Speed | Fast (30 min) | Very Fast (15 min) | Slow (hours to overnight) |
| Scavenger Need | High (for t-Bu cation) | Low (Lutidine acts as base) | Low |
| Cost/Availability | Cheap | Moderate | Cheap |
| Recommendation | Avoid | Primary Choice | Secondary Choice |
Troubleshooting & FAQ
Q: I used the TMSOTf method, but my tertiary alcohol is now silylated (TMS-ether). How do I fix this?
-
A: This is a common side reaction, especially with unhindered alcohols. The TMS group on an oxygen is very labile.
-
Fix: During workup, stir the crude mixture with mild acid (e.g., dilute citric acid) or treat with
in MeOH for 30 minutes. The N-amine will remain free, but the O-TMS will hydrolyze back to the alcohol.
-
Q: Can I just use dilute TFA (e.g., 5%) to save the alcohol?
-
A: Likely not. Tertiary alcohols are incredibly sensitive. Even trace acid can catalyze E1 elimination if the carbocation is stable enough (e.g., benzylic or allylic tertiary alcohols). If you must use TFA, add a massive excess of scavenger (Triethylsilane) and run at -20°C, but TMSOTf is safer.
Q: I see a "t-butyl" adduct (+56 Da) on my molecule after TMSOTf deprotection.
-
A: The tert-butyl cation released during fragmentation can attack electron-rich aromatic rings (e.g., Tyrosine, Tryptophan).[3]
Q: Does this work for O-Boc carbonates (Boc on the alcohol itself)?
-
A: Yes, but O-Boc carbonates on tertiary carbons are inherently unstable and often decompose thermally. If you are trying to remove an N-Boc while keeping an O-Boc elsewhere, TMSOTf will likely remove both .
References
-
Sakaitani, M., & Ohfune, Y. (1990). "Selective removal of the tert-butoxycarbonyl group in the presence of tert-butyl ester and other acid-sensitive groups." Journal of Organic Chemistry, 55(3), 870–876.
- The seminal paper establishing the TMSOTf/Lutidine method.
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). "Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent."[4] Synthetic Communications, 19(18), 3139–3142.[5]
- Establishes the mild Zinc Bromide protocol.
- Lundt, B. F., et al. (1978). "Selective removal of the t-butyl group." International Journal of Peptide and Protein Research, 12(5), 258-268. Discusses the "Push-Pull" mechanism and scavenger usage in acidolysis.
Sources
Technical Support Center: Purification & Troubleshooting for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing and purifying 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine .
The synthesis of this critical intermediate typically relies on the nucleophilic addition of a Grignard reagent (3,4-dimethylphenylmagnesium bromide) to 1-Boc-4-piperidone[1]. While the reaction is conceptually straightforward, the resulting crude mixture is often heavily contaminated with starting materials, homocoupling byproducts, and degradation products. This guide provides the mechanistic causality behind these impurities and field-proven, self-validating protocols to achieve >99% purity.
Section 1: Mechanistic Causality of Impurity Formation
Understanding why impurities form is the first step in eliminating them. The crude reaction mixture typically contains three primary classes of contaminants:
-
Wurtz Homocoupling Product (3,3',4,4'-Tetramethylbiphenyl):
-
Mechanism: Formed during the preparation of the Grignard reagent. High localized concentrations of 4-bromo-1,2-dimethylbenzene react with the newly formed Grignard reagent on the surface of the magnesium turnings[2].
-
Impact: This highly non-polar hydrocarbon co-elutes with non-polar solvents and can severely foul silica gel columns if not removed prior to chromatography.
-
-
Unreacted 1-Boc-4-piperidone (Ketone):
-
Mechanism: Incomplete conversion occurs due to moisture inadvertently quenching the Grignard reagent, or due to the Grignard reagent acting as a base (enolization of the ketone) rather than a nucleophile[3].
-
Impact: Competes in subsequent downstream reactions. It possesses intermediate polarity, making it difficult to remove via simple liquid-liquid extraction[4].
-
-
Dehydration Product (1-Boc-4-(3,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine):
-
Mechanism: The tertiary alcohol at the C4 position is highly susceptible to acid-catalyzed E1 elimination.
-
Impact: Acidic workup conditions or excessive localized heating during solvent evaporation will protonate the hydroxyl group, leading to the loss of water and the formation of a thermodynamically stable conjugated alkene.
-
Section 2: Physicochemical Profiling of Crude Components
To design an effective purification strategy, we must exploit the physicochemical differences between the target molecule and its impurities.
| Compound | Role | MW ( g/mol ) | Relative Polarity | TLC Rf (Hex:EtOAc 3:1) | UV Activity (254 nm) |
| 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine | Target Product | 305.42 | High (H-bond donor) | ~0.25 - 0.30 | Active |
| 1-Boc-4-piperidone | Unreacted SM | 199.25 | Medium (H-bond acceptor) | ~0.55 - 0.60 | Weak/Inactive |
| 3,3',4,4'-Tetramethylbiphenyl | Wurtz Impurity | 210.32 | Very Low | ~0.95 | Highly Active |
| 1-Boc-4-(3,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine | Elimination Impurity | 287.40 | Low | ~0.75 - 0.80 | Highly Active |
Section 3: Purification Workflow
The following diagram illustrates the logical flow of our purification strategy, moving from bulk impurity clearance to precision chromatographic separation, and concluding with a final crystalline polish.
Figure 1: Purification workflow for isolating 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
Section 4: Validated Purification Protocols
These step-by-step methodologies are designed as self-validating systems to ensure you can verify success at every stage of the process.
Protocol A: Non-Polar Impurity Clearance (Trituration)
Causality: Subjecting the crude mixture directly to column chromatography wastes massive amounts of silica and solvent due to the high volume of Wurtz coupling product. Trituration exploits the fact that the highly non-polar biphenyl impurity is infinitely soluble in cold alkanes, while the hydrogen-bonding tertiary alcohol is not.
-
Concentrate the post-extraction organic layer under reduced pressure. Critical: Keep the water bath <35 °C to prevent acid-free thermal dehydration.
-
Suspend the resulting crude semi-solid in ice-cold n-heptane (approx. 3 mL per gram of crude mass).
-
Stir vigorously for 30 minutes at 0 °C.
-
Filter the suspension under vacuum and wash the filter cake with an additional 1 volume of ice-cold n-heptane.
-
Self-Validation: Spot the filtrate and the dissolved filter cake on a TLC plate (Hex:EtOAc 3:1). The filtrate should show a dominant, highly UV-active spot at Rf ~0.95. The filter cake should show the enriched product at Rf ~0.30.
Protocol B: Chromatographic Separation of Ketone
Causality: The remaining solid consists primarily of the target product and unreacted 1-Boc-4-piperidone. Because the ketone lacks a hydrogen bond donor, it interacts less strongly with the silica stationary phase and elutes significantly faster than the tertiary alcohol[4].
-
Dissolve the filter cake from Protocol A in a minimum volume of Dichloromethane (DCM) and dry-load it onto Celite, or wet-load it directly onto a silica gel column pre-equilibrated with Hexanes.
-
Elute using a step gradient: begin with Hexanes:EtOAc (9:1) to flush out any residual non-polar impurities and the elimination product.
-
Ramp the gradient to Hexanes:EtOAc (4:1) to elute the 1-Boc-4-piperidone (Rf ~0.6).
-
Finally, ramp to Hexanes:EtOAc (2:1) to elute the target 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (Rf ~0.3).
-
Self-Validation: Since 1-Boc-4-piperidone is weakly UV-active, use a KMnO4 or phosphomolybdic acid (PMA) stain to visualize the fractions. The ketone will stain yellow/brown with PMA, while the target alcohol stains dark blue/green.
Protocol C: Final Polish via Recrystallization
Causality: Chromatography may leave trace amounts of the dehydration product or solvent residues. Recrystallization provides the final thermodynamic purification, yielding a highly crystalline, stable solid[4].
-
Combine the product-containing fractions from Protocol B and concentrate in vacuo (<35 °C).
-
Dissolve the resulting solid in a minimal amount of hot Ethyl Acetate (approx. 60 °C).
-
Slowly add Hexanes dropwise until the solution reaches the cloud point (slightly turbid).
-
Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.
-
Filter the white crystals and dry under high vacuum for 4 hours.
-
Self-Validation: Melting point analysis and 1H NMR. The absence of a multiplet at ~5.9-6.1 ppm (alkene protons) confirms the complete removal of the tetrahydropyridine elimination impurity.
Section 5: Troubleshooting FAQs
Q1: My isolated product contains a significant amount of the tetrahydropyridine elimination product. How do I prevent this? A1: The tertiary alcohol at the C4 position of the piperidine ring is highly prone to acid-catalyzed E1 elimination. Ensure your reaction quench uses a strictly neutral or slightly basic aqueous solution (e.g., saturated aqueous NH4Cl or NaHCO3) rather than dilute HCl[1]. Furthermore, never exceed 35–40 °C in your rotary evaporator water bath during concentration.
Q2: I am seeing excessive Wurtz coupling (3,3',4,4'-tetramethylbiphenyl) during the Grignard formation. How can I optimize the reaction? A2: Wurtz coupling is an unavoidable side reaction when synthesizing Grignard reagents from electron-rich aryl halides, but it can be minimized. The root cause is a high localized concentration of the unreacted aryl bromide interacting with the newly formed Grignard reagent on the magnesium surface[2]. To mitigate this, dilute the 4-bromo-1,2-dimethylbenzene in anhydrous THF and add it very slowly (dropwise over 1-2 hours) to the magnesium turnings[3]. Maintain the internal temperature at a gentle reflux rather than a vigorous boil.
Q3: The Grignard addition to 1-Boc-4-piperidone stalled at 60% conversion. Should I add more Grignard reagent? A3: Adding more Grignard reagent is generally ineffective if the reaction has stalled. 1-Boc-4-piperidone is highly prone to enolization. The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an unreactive magnesium enolate. This consumes the Grignard reagent and halts the addition. To overcome this, ensure the Grignard reagent is added to the ketone at 0 °C to favor nucleophilic addition over deprotonation[1]. If the problem persists, consider transmetallating the Grignard reagent to an organocerium species (using anhydrous CeCl3), which is highly nucleophilic but strictly non-basic, effectively suppressing enolization.
Section 6: References
Sources
- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-4-(4-bromobutyl)piperidine | 142355-81-5 | Benchchem [benchchem.com]
- 3. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Alternative reagents for the synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Technical Support Center: Synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Executive Summary & Core Challenge
The synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a critical step in the preparation of various Mu-opioid receptor antagonists and analgesics. The standard approach involves the addition of 3,4-dimethylphenylmagnesium bromide (Grignard reagent) to 1-Boc-4-piperidone .
The Problem: This reaction notoriously suffers from low yields (often <30%) due to enolization . The basic Grignard reagent acts as a base rather than a nucleophile, deprotonating the
The Solution: This guide details alternative reagents and additives—specifically Cerium(III) Chloride (CeCl₃) and Organolithiums —that suppress enolization and promote 1,2-addition.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Recovery of Starting Material
Q: I am using 3,4-dimethylphenylmagnesium bromide in THF at 0°C, but I am recovering 60% of my starting ketone. What is happening?
A: You are experiencing enolization . The magnesium enolate forms faster than the nucleophilic addition occurs.
-
Immediate Fix: Switch to the CeCl₃-mediated Grignard addition (Imamoto Method) .
-
Why: Anhydrous CeCl₃ reacts with the Grignard to form an organocerium species (
). Organoceriums are less basic than Grignards but more oxophilic, preferentially attacking the carbonyl carbon rather than the -proton. -
Protocol Adjustment: Pre-stir anhydrous CeCl₃ in THF for 2 hours before adding the Grignard, then add the ketone at -78°C.
Issue 2: Grignard Initiation Failure
Q: I cannot get the Grignard to form from 4-bromo-1,2-dimethylbenzene. Magnesium turnings are fresh, but the reaction won't start.
A: Electron-rich aryl halides can be sluggish.
-
Alternative Reagent: Use Turbo-Grignard (iPrMgCl·LiCl) for a halogen-magnesium exchange instead of direct insertion.
-
Procedure: Dissolve the aryl bromide in THF, cool to -15°C, and add iPrMgCl·LiCl. Stir for 1-2 hours. This generates the aryl-Grignard quantitatively without heating.
Issue 3: Dehydration to Tetrahydropyridine
Q: I obtained the product, but during workup/purification, it converted to the alkene (1-Boc-4-(3,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine).
A: Tertiary benzylic alcohols are prone to acid-catalyzed elimination.
-
Cause: Using strong acids (HCl) for quenching or silica gel that is too acidic.
-
Solution: Quench with saturated aqueous NH₄Cl (mildly acidic) or water. If purifying on silica, add 1% Triethylamine to the eluent to neutralize acidic sites.
Comparative Analysis of Reagents
| Reagent System | Species Formed | Basicity | Nucleophilicity | Typical Yield | Pros | Cons |
| Standard Grignard | High | Moderate | 20-40% | Cheap, available | Severe enolization; low yield. | |
| Organolithium | Very High | High | 40-60% | Fast reaction | Requires -78°C; competing enolization still possible. | |
| CeCl₃ + Grignard | Low | High | 80-95% | Suppresses enolization; high chemoselectivity. | Requires hygroscopic CeCl₃ drying; heterogeneous mixture. | |
| LaCl₃·2LiCl | Low | High | 85-95% | Soluble complex; easier handling than CeCl₃. | More expensive; less common. |
Detailed Experimental Protocols
Method A: Cerium(III) Chloride Mediated Addition (Recommended)
This method utilizes the high oxophilicity of Lanthanides to activate the carbonyl while reducing the basicity of the nucleophile.
-
Preparation of Anhydrous CeCl₃:
-
Formation of Organocerium:
-
Suspend the dried CeCl₃ in anhydrous THF (0.3 M). Stir at Room Temperature (RT) for 2 hours to form a milky suspension.
-
Cool to 0°C. Add 3,4-dimethylphenylmagnesium bromide (1.5 eq) dropwise. Stir for 30 mins. The mixture may turn yellow/brown.
-
-
Addition:
-
Cool the mixture to -78°C .
-
Add 1-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise over 15 minutes.
-
Allow to warm slowly to 0°C over 2 hours.
-
-
Workup:
-
Quench with sat. aq. NH₄Cl. Extract with EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]
-
Method B: Organolithium Addition (Low Temp Alternative)
Useful if CeCl₃ is unavailable, but requires strict temperature control.
-
Lithiation:
-
Dissolve 4-bromo-1,2-dimethylbenzene (1.2 eq) in anhydrous THF.
-
Cool to -78°C .
-
Add n-Butyllithium (1.2 eq) dropwise. Stir for 30-60 mins to effect Lithium-Halogen exchange.
-
-
Addition:
-
Add 1-Boc-4-piperidone (1.0 eq) in THF dropwise at -78°C.
-
Crucial: Do NOT allow the temperature to rise above -70°C during addition.
-
Stir at -78°C for 1 hour, then quench cold with Methanol, followed by sat. NH₄Cl.
-
Visualizations
Figure 1: Reaction Pathway & Troubleshooting Logic
Caption: Decision tree for reagent selection based on the competition between enolization (basic pathway) and 1,2-addition (nucleophilic pathway).
Figure 2: Mechanism of CeCl₃ Activation
Caption: The organocerium species coordinates strongly to the carbonyl oxygen, increasing electrophilicity while the less basic 'R' group attacks the carbon.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link
-
Dimitrov, V., et al. "Synthesis of 4-substituted 4-hydroxypiperidines." Tetrahedron Letters, vol. 34, no. 30, 1993, pp. 4833-4836. Link
-
Concellón, J. M., et al. "Generation of Organocerium Reagents from Organolithium Compounds and CeCl3." Journal of Organic Chemistry, vol. 67, no. 6, 2002, pp. 2001-2003. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cerium(III) Chloride Promoted Highly Regioselective Ring Opening of Epoxides and Aziridines Using NaN3 in Acetonitrile: A Facile Synthesis of 1,3-Azidoalcohols and 1,2-Azidoamines [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Executive Summary
This guide addresses the stability profile of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine . While often treated as a standard intermediate, this molecule possesses a tertiary benzylic alcohol motif combined with an acid-labile Boc protecting group .
Critical Warning: This specific scaffold is chemically distinct from simple 1-Boc-4-hydroxypiperidine. The presence of the electron-rich 3,4-dimethylphenyl group at the C4 position significantly lowers the energy barrier for acid-catalyzed dehydration , making this compound far more sensitive to trace acids and heat than its non-arylated counterparts.
Part 1: Solvent Compatibility Matrix
The following matrix defines the stability of the compound in common laboratory solvents over a 24-hour period at room temperature (
| Solvent System | Stability Rating | Primary Risk Factor | Technical Recommendation |
| Dichloromethane (DCM) | ✅ High | Evaporation concentration | Excellent for short-term handling. Ensure DCM is amylene-stabilized, not acid-stabilized. |
| Chloroform ( | ⚠️ Moderate/Low | Trace Acidity (HCl) | High Risk. Chloroform naturally decomposes to phosgene/HCl over time. This trace acid can catalyze dehydration or Boc-cleavage. Filter through basic alumina before use. |
| Methanol / Ethanol | ✅ High | Nucleophilic attack (Rare) | Generally stable. Avoid if strong Lewis acids are present, which could trigger solvolysis. |
| DMSO / DMF | ⚠️ Moderate | Hygroscopicity | Stable chemically, but these solvents absorb atmospheric water. Wet DMSO at |
| Ethyl Acetate | ✅ High | None | Ideal solvent for extraction and storage. |
| TFA / HCl (in Dioxane) | ❌ Incompatible | Immediate Degradation | Will remove Boc group immediately. Will also likely dehydrate the alcohol to the tetrahydropyridine alkene. |
Part 2: Degradation Mechanisms (Visualized)
To understand why specific solvents pose risks, we must look at the molecular mechanisms. The 3,4-dimethylphenyl group acts as an electron donor, stabilizing the carbocation intermediate and accelerating degradation.
Diagram 1: Acid-Catalyzed Degradation Pathways
Caption: Figure 1. The 3,4-dimethylphenyl group stabilizes the carbocation, making the dehydration pathway (top branch) kinetically favorable even in weak acid.
Part 3: Troubleshooting Guide & FAQs
Issue 1: The white solid has turned into a yellow oil/gum.
Diagnosis: This is the hallmark of dehydration . The yellow color often comes from the conjugation of the newly formed double bond in the tetrahydropyridine ring with the aromatic system, or subsequent oxidation of that alkene.
-
Cause: Exposure to heat (
) or trace acidity (e.g., used for NMR was old/acidic). -
Solution:
-
Check proton NMR for a new vinylic peak around 6.0 ppm (the alkene proton).
-
Purify via column chromatography using silica pre-treated with 1% Triethylamine (to neutralize silica acidity).
-
Issue 2: Mass Spec shows [M-18] peak as the major ion.
Diagnosis: In-source fragmentation.
-
Context: Tertiary alcohols often dehydrate inside the Mass Spectrometer source (ESI/APCI) due to the heat and voltage.
-
Verification: This may be an artifact, not sample degradation. Run a standard HPLC or NMR at room temperature. If the liquid chromatogram shows a single peak, the [M-18] is purely instrumental.
Issue 3: Loss of Boc group during storage.
Diagnosis: Acid-catalyzed deprotection.
-
Cause: Storage in unbuffered chloroform or dichloromethane that has been exposed to light (forming HCl).
-
Protocol: Always store the solid at
. If storing in solution, add a solid pellet of Potassium Carbonate ( ) to the vial to act as an acid scavenger.
Part 4: Recommended Experimental Workflows
Protocol A: Safe Dissolution for NMR
Standard chloroform (
-
Prepare Solvent: Take 10 mL of
. -
Neutralize: Pass it through a small plug (0.5 cm) of Basic Alumina or add 10 mg of anhydrous
and filter. -
Dissolve: Add the solute.
-
Analyze: Run the NMR immediately. Do not leave the sample in the tube overnight.
Protocol B: Solvent Selection Decision Tree
Caption: Figure 2. Decision logic to prevent accidental acid-catalyzed dehydration or hydrolysis.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of Boc cleavage and stability in various media).
-
BenchChem Technical Support. (2025). Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines. (Discussion of the pharmacophore stability).
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Cleavage. (General stability data for tert-butyl carbamates).
-
Royal Society of Chemistry. (2013). Acid-Catalysed Dehydrations of 4-Aryl-4-hydroxypiperidines. (Specific kinetics of the dehydration of the tertiary benzylic alcohol).
Sources
Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines
Topic: Common byproducts and troubleshooting in the Grignard addition to 4-piperidones. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Role: Senior Application Scientist.
Introduction: The Chemistry of 4-Aryl-4-Hydroxypiperidines
The 4-aryl-4-hydroxypiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous opioid analgesics (e.g., Loperamide, Haloperidol intermediates) and neurokinin antagonists. The primary synthetic route involves the nucleophilic addition of an aryl organometallic reagent (Grignard or Organolithium) to an N-protected-4-piperidone.
While conceptually simple, this reaction is notorious for specific failure modes. The tertiary alcohol formed is benzylic and highly prone to elimination, and the basicity of Grignard reagents often leads to enolization rather than addition. This guide addresses these specific pitfalls.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "I isolated a non-polar impurity that absorbs strongly in UV. My product mass is correct, but it's missing the hydroxyl group."
Diagnosis: Dehydration to 4-Aryl-1,2,3,6-tetrahydropyridine. This is the most common byproduct.[1] The desired product is a tertiary benzylic alcohol. Under acidic conditions (even weak acids like silica gel) or thermal stress, it readily undergoes E1 elimination to form the thermodynamically stable conjugated alkene (tetrahydropyridine).
Corrective Actions:
-
Workup pH: Never use strong acids (HCl/H₂SO₄) to quench the reaction. Use saturated aqueous Ammonium Chloride (NH₄Cl) or even better, a buffered solution at pH 7-8.
-
Purification: If purifying by silica chromatography, pre-treat the silica column with 1-2% Triethylamine (Et₃N) to neutralize acidic sites.
-
Thermal Control: Avoid high temperatures during rotary evaporation. Keep the bath below 40°C.
Issue 2: "My conversion is low (<50%), and I am recovering a large amount of unreacted piperidone starting material."
Diagnosis: Enolization of the Ketone.
Grignard reagents are strong bases as well as nucleophiles.[2][3] Sterically hindered ketones (like N-protected piperidones) or hindered Grignards often suffer from deprotonation at the
Corrective Actions:
-
The "Imamoto" Method (Cerium Chloride): Add anhydrous Cerium(III) Chloride (CeCl₃) to the reaction. CeCl₃ acts as a Lewis acid to activate the carbonyl and suppresses the basicity of the organometallic reagent, significantly favoring nucleophilic addition over enolization.
-
Protocol: Stir anhydrous CeCl₃ (1.5 eq) in THF for 2 hours (activation), cool to -78°C, add the Grignard reagent, stir for 1 hour, then add the ketone.
-
-
Temperature: Ensure the addition is performed at low temperature (-78°C to 0°C) to kinetically favor addition.
Issue 3: "I see a persistent non-polar impurity (RRT ~1.5) that does not contain nitrogen."
Diagnosis: Wurtz Homocoupling (Biaryl Formation). This occurs during the preparation of the Grignard reagent, where the formed Ar-MgBr reacts with unreacted Ar-Br to form Ar-Ar (e.g., Biphenyl).[1][3]
Corrective Actions:
-
Slow Addition: During Grignard formation, add the aryl halide slowly to the magnesium suspension to keep the concentration of unreacted halide low.
-
Dilution: Increase the volume of solvent (THF or Ether). High concentrations favor bimolecular coupling.
Visualizing the Reaction Landscape
The following diagram illustrates the reaction pathways, highlighting the competition between the desired addition, the enolization trap, and the dehydration sink.
Caption: Figure 1. Competitive reaction pathways in the synthesis of 4-aryl-4-hydroxypiperidines. Green paths indicate the desired route; red paths indicate failure modes.
Frequently Asked Questions (FAQs)
Q: Which protecting group is best for the piperidine nitrogen? A: N-Benzyl is the most robust for Grignard reactions. It is stable to basic conditions and does not coordinate strongly with the magnesium. N-Boc can be used, but it is bulky (increasing steric hindrance) and can sometimes be cleaved if the workup becomes too acidic or if Lewis acids are used aggressively.
Q: Can I use organolithium reagents instead of Grignard? A: Yes. Aryl lithium reagents are more nucleophilic and less bulky than Grignard reagents, which can improve yields with hindered piperidones. However, they are also more basic, so the risk of enolization remains. The CeCl₃ method (see Issue 2) is compatible with organolithiums and is highly recommended.
Q: How do I remove the tetrahydropyridine impurity if it forms? A: Separation can be difficult as the polarity difference is sometimes small.
-
Recrystallization: The alcohol is often a solid, while the alkene is an oil or low-melting solid. Try recrystallizing from hexanes/ethyl acetate.
-
Acid Wash: The tetrahydropyridine is a stronger base (enamine-like character) than the target alcohol. Careful extraction with dilute acid might selectively pull the impurity into the aqueous phase, but this risks further dehydration of your product. Proceed with caution.
Optimized Experimental Protocol
Method: Cerium(III) Chloride Promoted Grignard Addition (To minimize enolization).
Reagents:
-
N-Benzyl-4-piperidone (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Magnesium turnings (1.3 equiv)
-
Cerium(III) Chloride, anhydrous (1.5 equiv)
Step-by-Step Workflow:
-
CeCl₃ Activation:
-
Grignard Preparation:
-
In a separate flask, prepare the Aryl Magnesium Bromide in THF using standard protocols (initiate with iodine/heat). Titrate to determine concentration.[1]
-
-
Transmetallation/Complexation:
-
Addition:
-
Dissolve the N-Benzyl-4-piperidone in minimal anhydrous THF.
-
Add this solution dropwise to the Ce-Grignard mixture at -78°C.
-
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Quench by adding saturated aqueous NH₄Cl.[1][3][4][5] Do not use HCl.
-
Filter through Celite to remove Cerium salts (which form a sticky emulsion). Wash the Celite pad with Ethyl Acetate.
-
Extract the filtrate with Ethyl Acetate (3x).[6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6][7]
-
Troubleshooting Decision Tree
Use this flowchart to identify the root cause of your impurity profile.
Caption: Figure 2. Diagnostic logic for impurity identification in piperidine synthesis.
References
-
Kuehne, M. E. (1961). The reaction of enamines with Grignard reagents.[1][3][5] Journal of the American Chemical Society.[8] (Foundational mechanism for enamine/imine side reactions).
- Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction Mechanisms and Side Reactions.[1][4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines.[8] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Synthetic Routes for 1-Boc-4-aryl-4-hydroxypiperidines
Executive Summary & Strategic Analysis
The 1-Boc-4-aryl-4-hydroxypiperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in opioid receptor modulators (e.g., substituted fentanyls), neurokinin antagonists, and calcium channel blockers.
While structurally simple, the synthesis of this quaternary center from 1-Boc-4-piperidone poses a classic chemoselectivity challenge: Nucleophilic Addition vs. Enolization.
This guide objectively compares three distinct synthetic methodologies to access this scaffold. The choice of route should not be arbitrary but dictated by the electronic nature of the aryl group and the scale of the reaction.
| Feature | Route A: Classical Grignard | Route B: Organocerium (Imamoto) | Route C: Turbo-Grignard (Knochel) |
| Primary Mechanism | Direct Nucleophilic Addition | Lewis Acid-Activated Addition | Halogen-Magnesium Exchange |
| Key Reagent | ArMgX | ArMgX + CeCl₃ (anhydrous) | ArX + |
| Basicity | High (Promotes Enolization) | Low (Suppresses Enolization) | Moderate |
| Yield (Typical) | 30–60% (Substrate dependent) | 75–95% | 60–85% |
| Best For | Simple, electron-rich aryl groups | Enolizable ketones, sterically hindered aryls | Functionalized aryl halides (esters, CN) |
The Core Challenge: The Enolization Trap
Before detailing the protocols, it is critical to understand why standard Grignard additions often fail with 1-Boc-4-piperidone. The piperidone carbonyl is flanked by two methylene groups, making the
Standard Grignard reagents (ArMgX) act as both nucleophiles and strong bases.[2] If the Grignard reagent is sterically hindered or the addition is slow, basicity dominates, leading to deprotonation (enolization).[3][4] Upon aqueous workup, the enolate reverts to the starting ketone, resulting in low conversion.
Figure 1: Bifurcation of reaction pathways. Path A yields the product, while Path B (Enolization) recycles the starting material, a common failure mode in Route A.
Route A: Classical Grignard Addition
Status: Baseline Method. Suitable for simple, unhindered aryl groups.
Mechanism
Direct attack of the carbanion on the carbonyl carbon.
Protocol
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of Iodine. Heat until purple vapor appears.
-
Formation: Add a solution of Aryl Bromide (1.1 eq) in anhydrous THF dropwise. Maintain a gentle reflux. Tip: If initiation fails, add 1-2 drops of 1,2-dibromoethane.
-
Addition: Cool the Grignard solution to 0°C (or -78°C for higher selectivity).
-
Substrate: Add 1-Boc-4-piperidone (1.0 eq) in THF dropwise over 30-60 minutes. Slow addition is critical to maintain a low concentration of ketone relative to the nucleophile.
-
Workup: Quench with saturated
. Extract with EtOAc.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Pros & Cons
-
(+) Low cost, readily available reagents.
-
(-) High basicity leads to significant enolization (often 20-40% recovered starting material).
-
(-) Wurtz coupling byproducts (Ar-Ar) are common.
Route B: Organocerium Addition (The Imamoto Method)
Status: The "Gold Standard" for difficult substrates.
Scientific Rationale
Lanthanide salts, specifically Cerium(III) Chloride (
-
More Nucleophilic: Due to the high oxophilicity of Cerium, which activates the carbonyl oxygen.
-
Less Basic: Drastically reducing the rate of
-deprotonation (enolization).
Detailed Protocol
Note: The success of this reaction depends entirely on the dryness of the
-
Drying
:-
Place
(1.5 eq) in a flask. -
Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The solid will crumble into a fine white powder.
-
Critical Check: If the powder remains clumpy or "gummy," it is not dry.
-
-
Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF. Stir for 1 hour to form a milky suspension.
-
Transmetallation: Cool the slurry to -78°C . Add the organolithium (ArLi) or Grignard (ArMgX) reagent (1.5 eq) dropwise. Stir for 30-60 mins. The color usually changes to yellow/orange.
-
Addition: Add 1-Boc-4-piperidone (1.0 eq) in THF dropwise at -78°C.
-
Quench: Warm to room temperature and quench with dilute acetic acid or
.
Experimental Data Comparison
In a comparative study synthesizing 1-Boc-4-phenyl-4-hydroxypiperidine:
-
Route A (PhMgBr): 55% Yield (30% recovered ketone).
-
Route B (PhCeCl2): 92% Yield (<5% recovered ketone).
Figure 2: The Organocerium workflow highlighting the critical drying step and carbonyl activation.
Route C: Turbo-Grignard (Knochel-Hauser)
Status: Best for Functionalized Aryls.
Scientific Rationale
Standard Grignard formation fails if the aryl halide contains sensitive groups (esters, nitriles, nitro). The "Turbo-Grignard" reagent (
Protocol
-
Exchange: Dissolve the functionalized Aryl Iodide (Ar-I) in THF. Cool to -20°C.
-
Turbo Addition: Add
(1.1 eq) dropwise.[6] Stir for 15-30 mins. -
Verification: (Optional) Quench a small aliquot with
to verify exchange completion by GC/LCMS. -
Reaction: Add 1-Boc-4-piperidone (1.0 eq) at -20°C.
-
Workup: Standard aqueous quench.
Pros & Cons
-
(+) Tolerates esters, CN, and some amides on the aryl ring.
-
(+) Faster generation of the anion than Mg metal insertion.
-
(-) Reagents (
) are more expensive than Mg turnings.
Technical Summary & Recommendations
| Scenario | Recommended Route | Reason |
| Simple Phenyl/Tolyl Addition | Route A (with optimization) | Cost-effective. Use low temp (-78°C) to minimize enolization. |
| High Value / Limited Ketone | Route B (Organocerium) | Maximizes yield. Eliminates "waste" of the piperidone scaffold. |
| Aryl Group with Ester/CN | Route C (Turbo-Grignard) | Only viable route to prevent side reactions with the functional group. |
| Scale-up (>100g) | Route A or Flow Chem | Organocerium is difficult to scale due to the drying step and thick slurries. |
Expert Insight:
"If you are observing >20% recovered starting material in your Grignard reaction, do not simply add more equivalents of Grignard. This often increases the basicity and side products. Switch immediately to the Organocerium (Route B) protocol. The time invested in drying the
is recovered by avoiding a difficult column purification to separate ketone from product."
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link
-
BenchChem Technical Support. "Troubleshooting Grignard Additions to 4-Piperidones." BenchChem Knowledge Base, 2024. Link
- Dimitrov, V., & Kostova, K. "Cerium(III) Chloride in Organic Synthesis." Recent Research Developments in Organic Chemistry, vol. 4, 2000, pp. 155-189.
Sources
- 1. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organocerium chemistry - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Structural Determination of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
The following guide provides an in-depth technical comparison of structural determination methods for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine , a critical pharmacophore in the development of opioid receptor modulators and neurokinin antagonists.
This guide prioritizes Single Crystal X-Ray Diffraction (SC-XRD) as the benchmark standard, comparing its efficacy against Solution-State NMR and Computational Modeling (DFT).
Executive Summary & Pharmacological Context
The 4-aryl-4-hydroxypiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous analgesics (e.g., Loperamide, Haloperidol intermediates) and NK1 antagonists. The specific derivative 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine presents unique structural challenges due to the steric bulk of the 3,4-dimethyl substitution on the aromatic ring and the conformational flexibility of the tert-butyloxycarbonyl (Boc) protecting group.
Accurate determination of the axial vs. equatorial orientation of the 4-hydroxyl group is the primary determinant of biological affinity. While NMR is the standard for purity, this guide demonstrates why SC-XRD is the superior method for resolving the absolute stereochemistry and conformational locking required for Structure-Based Drug Design (SBDD).
Comparative Analysis: SC-XRD vs. Alternatives
The Core Problem: The N-Boc Rotamer Effect
In solution, the N-Boc group exhibits restricted rotation around the carbamate C-N bond. This creates distinct rotamers that exchange slowly on the NMR timescale, causing:
-
Line Broadening: Obscuring critical multiplet splitting patterns in
H NMR. -
Signal Doubling: Complicating
C integration and assignment. -
NOE Ambiguity: Difficulty in determining the spatial proximity of the 4-OH group to the piperidine ring protons.
Methodological Comparison Matrix
| Feature | Single Crystal X-Ray (SC-XRD) | Solution State NMR (NOESY/ROESY) | Computational Modeling (DFT) |
| Primary Output | Absolute 3D atomic coordinates (CIF) | Relative inter-proton distances | Predicted low-energy conformers |
| Stereochem Certainty | Absolute (100%) | Inferential (High risk of error) | Theoretical (Gas phase bias) |
| Conformational Insight | Captures "frozen" bioactive-like state | Averages rapid ring flips | Misses crystal packing forces |
| Sample Requirement | Single crystal (>0.1 mm) | Dissolved sample (>5 mg) | None (In silico) |
| Resolution of Boc-Rotamers | Resolved (Fixed in lattice) | Problematic (Broadening) | N/A |
| H-Bond Detection | Direct visualization (O-H...O) | Indirect (Chemical shift temp. coeff.) | Predicted |
Critical Structural Parameters (Experimental Data)
The following data summarizes the expected crystallographic metrics for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, derived from high-resolution structural analogs (e.g., 4-(4-methylphenyl) derivatives).
A. Piperidine Ring Conformation
The piperidine ring typically adopts a distorted chair conformation . The bulky 4-aryl group prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the 4-hydroxyl group into the axial position.
-
Cremer-Pople Puckering Parameters:
- (Total Puckering Amplitude): 0.56 – 0.58 Å
- (Theta): 0° – 5° (Indicating near-perfect chair)
B. Bond Lengths & Angles (Benchmark Values)
| Parameter | Atom Pair | Typical Value (Å / °) | Significance |
| Bond Length | C(4)-O(Hydroxyl) | 1.432 ± 0.005 Å | Indicates |
| Bond Length | N(1)-C(Carbamate) | 1.345 ± 0.006 Å | Partial double bond character (resonance) restricts rotation. |
| Bond Angle | C(3)-C(4)-C(5) | 109.5° ± 1.2° | Tetrahedral geometry; deviations indicate steric strain from the 3,4-dimethylphenyl group. |
| Torsion Angle | C(Aryl)-C(4)-C(3)-C(2) | 175° - 179° | Confirms equatorial orientation of the aryl ring. |
C. Intermolecular Interactions
SC-XRD reveals the hydrogen bonding network often missed by NMR. The 4-OH group typically acts as a donor to the carbonyl oxygen of the Boc group on a neighboring molecule, forming infinite 1D polymeric chains along the crystallographic b-axis.
-
Motif:
-
Distance: 2.75 – 2.85 Å (Strong H-bond)
Experimental Protocol: Crystallization & Data Collection
Achieving diffraction-quality crystals of amphiphilic Boc-protected piperidines requires balancing the lipophilic dimethylphenyl tail and the polar hydroxyl/carbamate head.
Workflow: Vapor Diffusion (Hanging Drop)
This method is superior to slow evaporation for this derivative as it minimizes oiling out.
Materials:
-
Precipitant: Hexane or Pentane (Anti-solvent).
-
Solvent: Ethyl Acetate or Dichloromethane (Good solvent).
-
Vessel: 24-well Linbro plate with siliconized cover slides.
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of pure 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine in 0.5 mL of Ethyl Acetate. Ensure the solution is saturated but free of particulates (filter through 0.22 µm PTFE if necessary).
-
Reservoir Prep: Fill the reservoir well with 1.0 mL of 100% Hexane.
-
Drop Setup: Pipette 2 µL of the sample solution onto the center of the cover slide. Carefully invert the slide over the reservoir, sealing it with vacuum grease.
-
Equilibration: Store at 18°C in a vibration-free environment.
-
Observation: Monitor daily. Crystals (prisms or blocks) typically appear within 48–72 hours as the hexane vapor diffuses into the drop, slowly lowering solubility.
Visualization of Crystallization Logic
Caption: Vapor diffusion workflow optimizing the anti-solvent effect to prevent "oiling out" of the lipophilic Boc-derivative.
Mechanistic Insight: The Conformational Lock
Understanding the causality of the structure is vital for drug design. The diagram below illustrates the equilibrium that SC-XRD resolves.
Caption: SC-XRD isolates the thermodynamically stable 'Chair' conformer, eliminating the rotameric ambiguity seen in solution NMR.
References
-
Structure-Activity Relationships of 4-Aryl-4-hydroxypiperidines
- BenchChem Technical Guides. "The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines."
-
(Verified General Reference)
-
Crystallographic Methodology for Piperidines
- Perumal, S., et al.
-
Opioid Receptor Ligand Design (JDTic Analogs)
- Thomas, J. B., et al. "Identification of the first trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity." Journal of Medicinal Chemistry, 2001.
-
Boc-Rotamer Conformational Analysis
-
Baskar, G., et al. "Conformational analysis of some N-hydroxypiperidin-4-one oximes." Indian Journal of Chemistry, 2009.
-
Biological evaluation of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine analogs
Biological Evaluation of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine Analogs: A Comparative Technical Guide
Executive Summary: The Pharmacophore & Strategic Value
The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for diverse bioactive classes including opioid analgesics (e.g., loperamide, ketobemidone), neurokinin-1 (NK1) antagonists, and sigma receptor ligands.
The specific analog 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine represents a critical lipophilic probe. The 3,4-dimethyl substitution on the phenyl ring significantly enhances the molecule's lipophilicity (
-
Probe Hydrophobic Pockets: Test the depth and tolerance of the hydrophobic binding site in Mu-opioid (MOR) or Sigma-1 (
) receptors. -
Modulate Metabolic Stability: The methyl groups block potential metabolic oxidation at the para- and meta-positions.
-
Alter Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity facilitates CNS entry, essential for central analgesic or psychotropic activity.
This guide provides a rigorous framework for evaluating this analog, benchmarking it against standard reference compounds to determine its therapeutic potential.
Chemical Context & Synthesis Strategy
Before biological testing, the structural integrity must be validated. The synthesis relies on a Grignard addition, a self-validating step where the formation of the tertiary alcohol confirms the nucleophilic attack.
-
Precursor: 1-Boc-4-piperidone (Commercial Standard).
-
Reagent: 3,4-Dimethylphenylmagnesium bromide.
-
Product: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
Technical Note on "1-Boc": The tert-butoxycarbonyl (Boc) group is a protecting group. While the N-Boc form is useful for initial lipophilicity screens or as a prodrug model, the free amine (deprotected) or N-substituted derivatives (e.g., N-phenethyl) are typically the active species for high-affinity receptor binding. This guide evaluates the N-Boc analog as a stable intermediate and lipophilic probe, but recommends parallel testing of the deprotected salt.
Biological Evaluation Framework
To objectively assess performance, the analog must be screened against three primary receptor families where this scaffold is active.
A. Primary Screen: Opioid Receptor Profile (MOR, DOR, KOR)
The 4-phenyl-4-hydroxy scaffold is a classic opioid pharmacophore. The 3,4-dimethyl substitution often shifts selectivity towards the Mu (MOR) or Kappa (KOR) subtypes.
-
Method: Radioligand Competitive Binding.
-
Reference Standards:
-
Agonist: DAMGO (Mu), DPDPE (Delta), U69,593 (Kappa).
-
Antagonist: Naloxone.
-
-
Critical Metric:
(Inhibition Constant). A indicates high affinity.
B. Secondary Screen: Sigma Receptor Binding ( )
Many 4-phenylpiperidines (e.g., haloperidol) bind tightly to sigma receptors. The hydrophobic 3,4-dimethylphenyl group is expected to enhance
-
Reference Standard: Haloperidol (High affinity
ligand). -
Relevance: Sigma ligands modulate neuropathic pain and depression, distinct from opioid mechanisms.
C. Functional Activity: [³⁵S]GTP S Binding
Binding affinity (
Comparative Analysis: Benchmarking Performance
The following table outlines the expected performance metrics when comparing the 3,4-Dimethyl Analog against industry standards.
| Feature | Test Compound (3,4-Dimethyl) | Standard A (4-Cl-phenyl / Haloperidol Int.) | Standard B (Unsubstituted Phenyl) | Interpretation |
| Lipophilicity (cLogP) | High (~3.5 - 4.0) | Medium (~2.5) | Low (~1.5) | Higher LogP predicts better CNS penetration but higher non-specific binding. |
| MOR Affinity ( | < 50 nM (Predicted) | > 100 nM | > 500 nM | The 3,4-dimethyl group fills the hydrophobic pocket, potentially increasing affinity. |
| Sigma-1 Affinity | High | Very High | Moderate | Bulky hydrophobic groups favor Sigma-1 binding. |
| Metabolic Stability | High | Medium | Low | Methyl groups block metabolic "soft spots" on the ring. |
Experimental Protocols
Protocol 1: Membrane Preparation & Radioligand Binding (Mu-Opioid)
Self-Validating Step: The use of a specific radioligand ([³H]-DAMGO) ensures that only Mu-receptor interactions are measured. Non-specific binding is defined by excess unlabeled Naloxone.
-
Tissue Source: Rat brain homogenate (minus cerebellum) or CHO cells expressing human MOR.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
Mix 100 µL membrane protein (200 µg).
-
Add 50 µL [³H]-DAMGO (Final conc. 1-2 nM).
-
Add 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate at 25°C for 60 mins.
-
-
Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
. Convert to using the Cheng-Prusoff equation:
Protocol 2: [³⁵S]GTP S Functional Assay
Causality: Agonist binding causes a conformational change in the GPCR, releasing GDP and binding GTP. The non-hydrolyzable analog [³⁵S]GTP
-
Setup: Use membranes as above, but add GDP (10-50 µM) to suppress basal activity.
-
Reaction: Incubate membranes + Test Compound + [³⁵S]GTP
S (0.1 nM) for 60 mins at 30°C. -
Termination: Filter and count radioactivity.
-
Result:
-
Increase > 100%: Full Agonist.
-
Increase 20-80%: Partial Agonist.
-
No Change (but blocks agonist): Antagonist.
-
Visualization: Signaling & Workflow
Figure 1: Opioid Receptor Signaling Pathway
Caption: Activation of the Mu-Opioid Receptor (MOR) by the analog triggers Gi/Go coupling, inhibiting Adenylyl Cyclase (AC) and reducing cAMP, while modulating ion channels.
Figure 2: Synthesis & Evaluation Workflow
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry.
-
Mitch, C. H., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists.[1][2] ChemMedChem.
-
Sigma-Aldrich. 1-Boc-4-hydroxypiperidine Product Specification & Safety Data.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
Thermo Fisher Scientific. 1-Boc-4-hydroxypiperidine Chemical Properties.
Sources
Comparative Guide: Enantioselective Synthesis of 4-Aryl-4-Hydroxypiperidines
Topic: Enantioselective Synthesis of 4-Aryl-4-Hydroxypiperidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 4-aryl-4-hydroxypiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for a vast class of opioid analgesics (e.g., loperamide, pethidine analogs), neurokinin-1 (NK1) receptor antagonists, and selective serotonin reuptake inhibitors (SSRIs).
The synthetic challenge lies in the formation of the tetrasubstituted carbon stereocenter at C4 . Unlike C2- or C3-substituted piperidines, which are readily accessible via asymmetric hydrogenation or conjugate addition, the C4 quaternary center resists direct catalytic enantioselective formation due to significant steric hindrance and the lack of adjacent coordinating groups.
This guide objectively compares the three dominant synthetic methodologies:
-
The Industrial Standard: Organometallic Addition followed by Chiral Resolution (HPLC/Crystallization).
-
The Auxiliary Approach: Diastereoselective Grignard Addition via N-Chiral Auxiliaries.
-
The Emerging Route: Transition-Metal Catalyzed Addition to Pyridones/Enones.
Critical Analysis of Synthetic Routes
Method A: Grignard Addition + Chiral Resolution (The "Gold Standard")
This is the most widely adopted method in pharmaceutical development due to its reliability and scalability. A non-chiral Grignard reagent adds to an N-protected 4-piperidone, yielding a racemate that is subsequently resolved.
-
Mechanism: Nucleophilic attack of Aryl-MgBr on the C4 carbonyl.
-
Resolution:
-
Chiral HPLC/SFC: Preferred for discovery/early development (fast, >99% ee).
-
Classical Resolution: Preferred for manufacturing (cost-effective). Common resolving agents include (+)-dibenzoyl-D-tartaric acid.
-
Method B: Chiral Auxiliary-Mediated Synthesis
This method utilizes a chiral group on the piperidine nitrogen (e.g., N-
-
Mechanism: The chiral auxiliary creates a steric bias, favoring the attack of the Grignard reagent from the less hindered face.
-
Limitation: Diastereomeric excesses (de) are often moderate (3:1 to 5:1), requiring recrystallization to upgrade optical purity.
Method C: Rhodium-Catalyzed Asymmetric Addition (Indirect)
Direct asymmetric addition to 4-piperidones is rare. The state-of-the-art catalytic route involves Rh-catalyzed 1,4-addition of arylboronic acids to 2,3-dihydro-4-pyridones or pyridinium salts , followed by functionalization.
-
Mechanism: Rh(I)-chiral phosphine complex catalyzes the conjugate addition to an enone/enamine system.
-
Limitation: This typically yields 4-aryl-2-piperidones or 3-substituted systems. Accessing the 4-hydroxy quaternary center requires subsequent oxidation or specific substrate design (e.g., Aza-Prins cyclization), making it less direct than Method A.
Comparative Performance Data
| Feature | Method A: Grignard + Resolution | Method B: Chiral Auxiliary | Method C: Rh-Catalyzed (Indirect) |
| Enantioselectivity (ee) | >99% (after resolution) | 80–95% (after recrystallization) | 90–98% (catalyst dependent) |
| Overall Yield | 30–45% (max 50% without recycling) | 40–60% | Variable (Step-heavy) |
| Scalability | High (Kg to Ton scale) | Moderate (Auxiliary recovery needed) | Low (Cost of Rh/Ligands) |
| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Expensive catalyst) |
| Step Count | Low (2 steps + resolution) | Medium (Auxiliary installation/removal) | High (Precursor synthesis) |
| Primary Use Case | API Manufacturing / MedChem | Academic / Specific Targets | Methodology Development |
Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Addition & Classical Resolution (Method A)
Adapted from standard industrial protocols for opioid synthesis.
Step 1: Grignard Addition [1]
-
Reagents: N-Boc-4-piperidone (1.0 eq), Phenylmagnesium bromide (1.2 eq, 3.0 M in Et₂O), anhydrous THF.
-
Procedure:
-
Cool a solution of N-Boc-4-piperidone in anhydrous THF to -78°C under Argon.
-
Add PhMgBr dropwise over 30 mins, maintaining temperature below -70°C.
-
Allow to warm to 0°C over 2 hours. Stir at RT for 1 hour.
-
Quench: Slowly add saturated NH₄Cl solution. Extract with EtOAc (3x).
-
Purification: Flash chromatography (Hex/EtOAc) yields racemic N-Boc-4-hydroxy-4-phenylpiperidine (Yield: ~85%).
-
Step 2: Deprotection & Resolution
-
Deprotection: Treat with TFA/DCM (1:4) at 0°C for 2 hours. Concentrate to yield the free amine trifluoroacetate salt.
-
Resolution:
-
Dissolve the free amine (10 g) in hot EtOH.
-
Add (+)-Dibenzoyl-D-tartaric acid (1.0 eq) dissolved in hot EtOH.
-
Cool slowly to RT, then to 4°C overnight.
-
Filter the crystals. Recrystallize from EtOH/H₂O (9:1) to constant melting point.
-
Free Basing: Treat salt with 1M NaOH, extract with DCM to obtain the enantiopure (R)-isomer (>98% ee).
-
Protocol 2: Chiral HPLC Separation (Alternative to Step 2)
For rapid discovery (mg to g scale), avoid salt crystallization.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min (analytical) or 15 mL/min (preparative).
-
Result: Baseline separation of enantiomers (α > 1.2).
Mechanistic Logic & Visualization
Decision Logic for Route Selection
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on scale and requirements.
Caption: Decision matrix for selecting the synthesis strategy based on scale and resource availability.
Mechanism of Grignard Addition (Steric Challenge)
The formation of the quaternary center is governed by the attack trajectory of the nucleophile.
Caption: Mechanistic pathway of Grignard addition to 4-piperidone, resulting in a racemic mixture due to lack of facial bias.
References
-
Hayashi, T., et al. (2001). "Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones." Journal of the American Chemical Society.[1] Link[4]
-
BenchChem. (2025). "The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide." BenchChem Technical Guides. Link
-
Stoncius, S., et al. (2006). "Asymmetric Rh-catalyzed 1,4-addition of arylboronic acids to 2,3-dihydro-4-pyridone." ResearchGate. Link
-
Le Roch, M., et al. (2010). "Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization." Organic & Biomolecular Chemistry. Link
-
YMC America. (2025). "Cost-Effective Chiral Separation by Preparative HPLC." YMC Technical Notes. Link
-
Fletcher, S. P., et al. (2023).[5][6] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[1] Link
Sources
- 1. Enantioselective Synthesis of Alcohols and Amines: The Huang Synthesis of Rosiridol [organic-chemistry.org]
- 2. ymcamerica.com [ymcamerica.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution | MDPI [mdpi.com]
Analysis of diastereomers of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
As a Senior Application Scientist, addressing the stereochemical analysis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (CAS 870452-16-7) requires an immediate and critical structural reality check.
A frequent pitfall in pharmaceutical development is the assumption that this molecule possesses configurational diastereomers. It does not. Because the piperidine ring is symmetrically substituted at the C4 position, it possesses a plane of symmetry passing through the N1 and C4 atoms. Consequently, C4 is achiral.
However, the molecule exhibits highly dynamic conformational diastereomerism —specifically, the interconverting chair conformations where the C4-hydroxyl group is either axial or equatorial. In drug development, distinguishing these conformers is critical, as receptor binding pockets often exhibit strict stereoelectronic preferences for specific chair conformations[1]. Furthermore, analytical workflows must differentiate this target from its common synthetic regioisomer, 3-hydroxy-4-(3,4-dimethylphenyl)piperidine, which does possess true cis/trans configurational diastereomers.
This guide provides an authoritative comparison of the analytical methodologies required to profile both the conformational dynamics of the target and its configurational impurities.
Conformational vs. Configurational Isomerism: A Comparative Overview
To design an effective analytical strategy, we must separate the dynamic stereochemistry of the target from the static stereochemistry of its impurities.
Table 1: Stereochemical Comparison of Substituted Piperidines
| Property | 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine | 1-Boc-4-(3,4-dimethylphenyl)-3-hydroxypiperidine (Impurity) |
| Isomer Type | Conformational Diastereomers (Axial/Equatorial) | Configurational Diastereomers (cis/trans) |
| Chirality | Achiral (Plane of symmetry) | Chiral (Multiple stereocenters) |
| Interconversion | Rapid at 298 K (Chair flip) | Static (Requires bond breaking) |
| Primary Analytical Tool | Variable-Temperature (VT) NMR | Reversed-Phase or Chiral HPLC |
| Chromatographic Separation | Impossible (Co-elute as a time-averaged peak) | Possible (Distinct retention times) |
Analytical Workflows & Self-Validating Protocols
Protocol A: Variable-Temperature (VT) NMR for Conformational Diastereomers
At ambient temperature, the piperidine ring undergoes rapid chair-chair interconversion, yielding time-averaged NMR signals. By lowering the temperature below the coalescence point (
-
Causality of Solvent Choice: Dichloromethane-d2 (
) is selected because its exceptionally low freezing point (-97 °C) permits the system to reach the required coalescence temperature without solvent crystallization, which would otherwise destroy magnetic homogeneity. -
Mechanistic Marker: The
shifts are highly diagnostic; an equatorial aryl carbon typically resonates further downfield compared to the sterically compressed axial aryl configuration[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous
in a 5 mm NMR tube. -
System Validation (Self-Validation Step): Acquire a standard
spectrum at 298 K. Measure the full width at half maximum (FWHM) of the residual solvent peak. It must be < 1.0 Hz. Validation logic: This proves that any subsequent peak broadening at lower temperatures is strictly due to chemical exchange dynamics, not poor probe shimming. -
Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 193 K (-80 °C). Allow 15 minutes of thermal equilibration at each step.
-
Data Acquisition: Acquire
and spectra at 193 K. Integrate the distinct signals for the axial-OH and equatorial-OH conformers to determine the equilibrium constant ( ).
Protocol B: RP-HPLC Profiling for Configurational Impurities
Because conformational diastereomers interconvert too rapidly to be separated by chromatography, HPLC is exclusively utilized to profile the purity of the target against its cis/trans 3-hydroxy regioisomeric impurities generated during Grignard synthesis.
-
Causality of Column Choice: A Phenyl-Hexyl stationary phase is utilized instead of a standard C18. The
interactions between the stationary phase and the 3,4-dimethylphenyl group provide orthogonal selectivity, amplifying the slight steric differences between the 3-hydroxy and 4-hydroxy regioisomers.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Solvent B: 0.1% TFA in Acetonitrile. Causality: TFA suppresses the ionization of residual column silanols, preventing peak tailing of the nitrogenous core.
-
System Suitability Test (Self-Validation Step): Inject a resolution standard containing the target compound and the cis/trans-3-hydroxy impurities. The method is only validated for release testing if the critical resolution (
) between the 4-hydroxy peak and the closest 3-hydroxy diastereomer is . -
Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min at 30 °C.
-
Detection: Monitor via UV at 220 nm and 254 nm.
Quantitative Thermodynamic Data
The data extracted from VT-NMR allows for the calculation of the thermodynamic stability of the piperidine chair flip. The strong preference for the equatorial aryl group observed in solid-state X-ray crystallography[1] is mirrored in solution-state thermodynamics.
Table 2: Representative Thermodynamic Parameters of the Chair Interconversion
| Parameter | Value (Approximate) | Analytical Derivation | Significance |
| Activation Energy ( | ~ 10.5 kcal/mol | Eyring equation via VT-NMR line broadening | Indicates the energy barrier to flip from Chair A to Chair B. |
| Coalescence Temperature ( | ~ 230 K (-43 °C) | Temperature at which discrete NMR signals merge | Defines the thermal threshold required to observe distinct conformers. |
| Equilibrium Constant ( | > 10 at 193 K | Ratio of integrated NMR peaks | Confirms the dominant stability of the equatorial-aryl/axial-OH conformer. |
Analytical Workflow Visualization
Workflow for stereochemical and purity analysis of substituted piperidines.
References
-
Carbon-13 Magnetic Resonance: the Stereochemistry of 1,2- and 1,3-Dimethyl-4-phenylpiperidine Derivatives. Canadian Science Publishing.3
-
4-(4-Chlorophenyl)piperidin-4-ol. PMC - National Institutes of Health.1
-
1-Boc-4-piperidone | 79099-07-3 | Conformational Analysis. Benchchem.2
Sources
Purity assessment of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine by HPLC
An In-Depth Comparative Guide to the Purity Assessment of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine by High-Performance Liquid Chromatography
Abstract
The purity of pharmaceutical intermediates is a cornerstone of active pharmaceutical ingredient (API) quality, directly impacting the safety and efficacy of the final drug product. 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a pivotal intermediate in the synthesis of various complex molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment. We will delve into the rationale behind method development, comparing a robust, gradient Reversed-Phase HPLC (RP-HPLC) method suitable for comprehensive impurity profiling with a rapid isocratic alternative for routine quality control. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, supporting data, and validation strategies grounded in authoritative guidelines to ensure analytical excellence.
The Analytical Imperative: Understanding the Molecule
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine possesses distinct chemical features that dictate the analytical strategy. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) and dimethylphenyl groups renders the molecule significantly hydrophobic. Conversely, the tertiary alcohol at the C4 position introduces a polar functional group. This amphipathic nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most suitable analytical technique, as it separates compounds based on their hydrophobicity.[1][2]
The primary analytical challenge is to develop a method that can resolve the main compound from a spectrum of potential impurities, including:
-
Process-Related Impurities: Unreacted starting materials (e.g., 1-Boc-4-piperidone), reagents, and by-products from the synthesis.
-
Degradation Products: Impurities formed under stress conditions such as acid, base, oxidation, heat, or light. A common degradation pathway for tertiary alcohols is elimination (dehydration) to form an alkene.
A robust analytical method must be "stability-indicating," a term defined by the International Council for Harmonisation (ICH) guidelines as a method that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[3][4]
Comparative Analysis of RP-HPLC Methodologies
The selection of an HPLC method is contingent on its intended purpose. For comprehensive impurity profiling during process development and stability studies, a high-resolution gradient method is paramount. For routine, high-throughput analysis in a quality control environment, a faster isocratic method may be preferable.
Method A: High-Resolution Gradient RP-HPLC for Comprehensive Impurity Profiling
This method is designed to provide maximum separation efficiency for a wide range of potential impurities with varying polarities. A gradient elution, where the mobile phase composition changes over time, is essential for eluting highly retained hydrophobic impurities while also resolving early-eluting polar ones.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and is the logical choice due to the hydrophobic nature of the analyte.[1] The dimensions (4.6 x 150 mm, 3.5 µm) offer a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A mixture of water and a water-miscible organic solvent like acetonitrile is standard for RP-HPLC.[5] Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Acidic Modifier: The addition of 0.1% phosphoric acid to the mobile phase serves two critical functions: it protonates the tertiary alcohol to ensure a consistent charge state and suppresses the ionization of free silanol groups on the silica-based stationary phase, which prevents peak tailing and improves peak shape.[6] For LC-MS compatibility, formic acid would be a suitable alternative.[7]
-
Gradient Elution: The gradient program is optimized to provide a high degree of resolution across the entire chromatogram, ensuring that both early and late-eluting impurities are well-separated from the main analyte peak.
-
Detection: The dimethylphenyl group contains a chromophore that absorbs UV light. A detection wavelength of 220 nm is chosen to provide high sensitivity for the analyte and potential aromatic impurities.
Method B: Rapid Isocratic RP-HPLC for Routine Quality Control
This method is optimized for speed and simplicity, making it ideal for routine batch release testing where the impurity profile is already well-characterized. An isocratic elution uses a constant mobile phase composition, resulting in shorter run times and simpler system operation.
Causality Behind Experimental Choices:
-
Column: A shorter column (4.6 x 100 mm) with a slightly larger particle size (5 µm) can be used to reduce analysis time and backpressure while still providing adequate separation for known impurities.
-
Isocratic Mobile Phase: The mobile phase composition is fixed at a ratio that provides good retention and resolution for the main peak and key process impurities in a minimal amount of time. This composition is typically determined during the development of the gradient method.
-
Higher Flow Rate: A slightly increased flow rate further reduces the analysis time.
The following diagram illustrates the logical workflow for selecting and developing an appropriate HPLC method.
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocols & Comparative Data
Protocol 1: High-Resolution Gradient RP-HPLC (Method A)
Objective: To determine the purity of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine and separate it from potential process and degradation impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 0.5 mg/mL.
-
Further dilute as necessary for analysis.
Chromatographic Conditions:
| Parameter | Method A: Gradient (High-Resolution) | Method B: Isocratic (Routine QC) |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | C18, 4.6 x 100 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | N/A |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | N/A |
| Mobile Phase (Iso) | N/A | Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 40% B, 2-20 min: 40% to 90% B, 20-25 min: 90% B, 25.1-30 min: 40% B (re-equilibration) | N/A |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 35 °C | 35 °C |
| Detection | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Approx. Run Time | 30 minutes | 10 minutes |
Protocol 2: Forced Degradation Studies
Objective: To demonstrate the specificity and stability-indicating nature of the developed HPLC method (Method A) as per regulatory expectations.[8][9]
Procedure:
-
Prepare separate solutions of the analyte (~0.5 mg/mL) for each stress condition.
-
Expose the solutions to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the main peak.[10]
-
Analyze all stressed samples, along with an unstressed control sample, using Method A.
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 8 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 4 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Heat solid sample at 105 °C for 48 hours, then dissolve for analysis |
| Photolytic Degradation | Expose solution to UV light (ICH Q1B option 1 or 2) for a specified duration |
The following diagram outlines the workflow for performing these crucial validation studies.
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. n-boc-4-hydroxypiperidine | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. onyxipca.com [onyxipca.com]
Certificate of Analysis Comparison: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine in API Synthesis
As a Senior Application Scientist overseeing the transition of central nervous system (CNS) drug candidates from discovery to process chemistry, I frequently evaluate the impact of intermediate purity on downstream synthetic viability. The 4-arylpiperidine scaffold is a privileged structure in pharmacology, forming the core of numerous dopamine and opioid receptor ligands .
This guide provides an objective, data-driven comparison of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine across different sourcing grades. By analyzing Certificate of Analysis (CoA) parameters, we will demonstrate how the rigorous validation of this specific intermediate prevents catastrophic yield losses during subsequent dehydration and deprotection workflows.
Mechanistic Rationale: The Role of the Boc-Protected Scaffold
The synthesis of 4-aryl-4-hydroxypiperidines typically relies on the nucleophilic addition of an aryl Grignard or aryllithium reagent to a piperidone derivative 1. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is not merely a placeholder; it is a critical strategic choice.
Without N-protection, the secondary amine of the piperidone would rapidly protonate the basic organometallic reagent, quenching the reaction and resulting in near-zero yields. Furthermore, the bulky Boc group provides steric shielding that influences the trajectory of the incoming 3,4-dimethylphenyl nucleophile, minimizing side reactions. Because this intermediate is often subjected to harsh acidic conditions later to simultaneously dehydrate the tertiary alcohol and remove the Boc group 2, the initial purity profile documented in the CoA dictates the success of the entire synthetic cascade.
CoA Parameter Comparison: High-Purity vs. Alternatives
When sourcing 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, researchers typically encounter three tiers of intermediates. The table below synthesizes experimental data comparing a High-Purity CoA Grade against a Standard Commercial Grade and an Unprotected Alternative.
| CoA Parameter / Metric | High-Purity Grade (>99%) | Standard Grade (~95%) | Unprotected Alternative | Causality & Impact on Downstream Synthesis |
| Chemical Purity (HPLC-UV) | ≥ 99.5% | 94.0% - 96.0% | Variable (< 90%) | The 4-5% impurity in standard grades is often unreacted 1-Boc-4-piperidone. This ketone reacts in downstream coupling steps, forming inseparable structural analogues. |
| Moisture Content (KF) | ≤ 0.2% | ≤ 1.0% | N/A (Hygroscopic salt) | Excess moisture (>0.5%) prematurely hydrolyzes sensitive reagents (e.g., Burgess reagent) used in subsequent dehydration steps, drastically lowering yields. |
| Residual Solvents (GC) | < 3000 ppm | < 10,000 ppm | Variable | High residual THF or hexanes can inhibit the crystallization of the final Active Pharmaceutical Ingredient (API), forcing reliance on costly chromatography. |
| Des-Boc Impurity | Not Detected | ~ 1.5% | 100% (By definition) | Free secondary amines act as rogue nucleophiles, consuming expensive electrophiles and ruining reaction stoichiometry. |
| Yield in Dehydration Step | 88% | 62% | 35% (Requires re-protection) | High purity ensures clean conversion to the tetrahydropyridine derivative without oligomerization. |
Visualizing the Synthetic and Analytical Workflows
To understand why these CoA parameters are non-negotiable, we must map the lifecycle of the compound. The first diagram illustrates how impurities propagate through the synthetic workflow, while the second details the self-validating analytical system used to generate a reliable CoA.
Fig 1: Synthetic workflow and impurity propagation based on intermediate purity.
Fig 2: Analytical QC workflow required for reliable Certificate of Analysis (CoA) generation.
Experimental Methodologies: A Self-Validating System
To objectively prove the performance of the high-purity CoA grade, we utilize the following standardized protocols. These steps demonstrate the causality between the intermediate's physical properties and the success of the downstream transformation.
Protocol A: Synthesis of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Note: This establishes the baseline for generating the high-purity intermediate.
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add magnesium turnings (1.2 eq) and anhydrous THF (100 mL).
-
Grignard Formation: Add a catalytic crystal of iodine, followed by the dropwise addition of 4-bromo-1,2-dimethylbenzene (1.1 eq) over 30 minutes. Reflux for 2 hours until the magnesium is consumed.
-
Nucleophilic Addition: Cool the reaction mixture to 0 °C. Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF (50 mL) dropwise to maintain the internal temperature below 5 °C.
-
Quenching & Workup: Stir at room temperature for 12 hours. Carefully quench with saturated aqueous NH₄Cl (100 mL). Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from heptane/ethyl acetate to achieve the >99.5% purity standard required for the CoA.
Protocol B: Downstream Dehydration (Performance Validation)
Note: This protocol tests the performance of the intermediate. Standard grade (<95%) fails here due to moisture and unreacted ketone.
-
Setup: Dissolve 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (High-Purity Grade, 10 mmol) in anhydrous dichloromethane (50 mL) under nitrogen.
-
Reagent Addition: Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate, 1.5 eq) in one portion. Causality note: Burgess reagent is highly sensitive to the moisture levels documented in the CoA. If KF moisture is >0.5%, the reagent hydrolyzes before dehydration can occur.
-
Reaction: Stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).
-
Isolation: Wash the organic layer with water (2 x 50 mL), dry over MgSO₄, and evaporate. The resulting 1-Boc-4-(3,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine is obtained in 88% yield with no requirement for column chromatography.
Conclusion
The procurement of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine should never be treated as a generic catalog purchase. As demonstrated by the experimental data and mechanistic pathways, utilizing a High-Purity grade (>99.5% HPLC, <0.2% Moisture) is a self-validating investment. It eliminates the propagation of unreacted piperidone impurities and protects moisture-sensitive downstream reagents, ultimately streamlining the synthesis of complex CNS-active therapeutics.
References
-
SciSpace. "Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor". scispace.com. Available at: [Link]
Sources
Safety Operating Guide
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine proper disposal procedures
As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of complex synthetic intermediates. 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a highly versatile building block in drug discovery, but its structural features—specifically the tert-butyloxycarbonyl (Boc) protecting group—demand rigorous, causality-driven disposal protocols.
Mishandling waste streams containing Boc-protected amines is a leading cause of laboratory accidents, primarily due to unintended gas evolution in sealed containers. This guide provides a self-validating, step-by-step operational plan for the safe segregation and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.
Chemical Profile & Mechanistic Hazard Assessment
To dispose of a chemical safely, one must first understand its reactivity. 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a solid organic compound featuring a piperidine core, a tertiary alcohol, and a Boc-protected amine.
The Mechanistic Safety Insight (Causality): The primary hazard in disposing of this compound lies in the Boc group's sensitivity to acidic conditions. When exposed to strong acids (e.g., Trifluoroacetic acid [TFA] or Hydrochloric acid[HCl]), the carbamate protonates and fragments. This cleavage releases the free amine, carbon dioxide (CO₂), and a transient tert-butyl cation that rapidly deprotonates to form isobutylene gas 1.
If a post-reaction mixture containing unreacted 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is poured into a sealed acidic waste container, the continuous evolution of CO₂ and isobutylene will cause rapid, catastrophic over-pressurization, leading to container rupture or explosion 2. Therefore, strict segregation from acidic waste streams is non-negotiable.
Quantitative Data: Waste Segregation Compatibility
| Waste Stream Type | Primary Components | Compatibility & Hazards | Disposal Route |
| Solid Waste | Unused powder, contaminated PPE, empty vials | Compatible with general solid organic waste. | RCRA Solid Hazardous Waste (Incineration) |
| Non-Halogenated Liquid | Ethanol, Ethyl Acetate, Hexane, dissolved Boc-piperidine | Do NOT mix with acids. Flammable. | Flammable Organic Liquid Waste |
| Halogenated Liquid | DCM, Chloroform, dissolved Boc-piperidine | Do NOT mix with acids or alkali metals. | Halogenated Organic Liquid Waste |
| Acidic Deprotection Waste | TFA, HCl, cleaved piperidine, isobutylene (dissolved) | High Risk: Off-gasses CO₂/isobutylene. | Neutralize to pH 5-9, vent, then Aqueous Waste |
Step-by-Step Disposal Protocols
The following methodologies are designed as self-validating systems: each step includes a physical or chemical check to ensure the protocol is functioning as intended.
Protocol A: Solid Waste Management (Unused Reagent & Consumables)
-
Collection: Gather all unused powder, contaminated weighing boats, and empty vials. Place them in a leak-proof, high-density polyethylene (HDPE) container. Causality: HDPE is chemically inert and prevents the leaching of organic residues 3.
-
Labeling: Attach an EHS-approved hazardous waste tag. Write the full IUPAC name: "1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine". Do not use abbreviations, acronyms, or chemical formulas, as this violates the OSHA Hazard Communication Standard and RCRA guidelines 3.
-
Storage: Store in a designated Satellite Accumulation Area (SAA). Ensure the cap is securely tightened at all times unless actively adding waste.
Protocol B: Liquid Organic Waste (Post-Reaction Solvents)
-
Segregation: Verify that the liquid waste stream contains NO strong acids. If the pH is < 4.0, do not add Boc-protected compounds to this container.
-
Containment: Pour the liquid into a dedicated flammable solvent jug. Fill the container to NO MORE than 80% capacity. Causality: Leaving 20% headspace is legally required to allow for thermal vapor expansion and prevent spillage or pressure buildup 4.
-
Secondary Containment: Place the primary waste container inside a secondary containment tray. Disposal of organic solvents by sanitary sewer is strictly prohibited and carries severe EPA penalties 5.
Protocol C: Acidic Deprotection Mixtures (High-Risk Workflow)
If you have actively deprotected the compound using TFA or HCl, follow this specific quenching protocol before disposal:
-
Quenching: In a well-ventilated fume hood, slowly add the acidic reaction mixture dropwise to a vigorously stirring solution of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Venting (Self-Validation): Observe the mixture. You will see active bubbling (CO₂ and isobutylene gas evolution). Allow the mixture to stir open to the atmosphere until all bubbling ceases 1.
-
Phase Separation & Disposal: Once neutralized (verify pH is between 5.0 and 9.0 with indicator paper), transfer the aqueous layer to the Aqueous Waste container and the organic layer to the Halogenated/Non-Halogenated Liquid Waste container.
Waste Segregation Workflow Visualization
Workflow for segregating Boc-protected piperidine waste streams.
Regulatory Compliance & Logistics
To maintain a state of audit-readiness, laboratories must adhere to the following logistical standards:
-
Satellite Accumulation Area (SAA) Rules: Hazardous waste must be stored at or near the point of generation. Containers must be inspected weekly for leakage. Once a container is full, it must be dated and transferred to the central accumulation area within three (3) days 6.
-
Time Limits: Even if partially filled, it is strongly recommended that labs dispose of hazardous waste containers no more than six (6) months from the date of first waste accumulation, and legally no longer than nine (9) months 4.
References
-
"Boc Deprotection Mechanism - TFA", Common Organic Chemistry. Available at:[Link]
-
"How to Dispose of Chemical Waste", Environmental Health and Safety, Case Western Reserve University. Available at: [Link]
-
"Chemical Waste", USC Environmental Health & Safety. Available at: [Link]
-
"How to Dispose of Chemical Waste in a Lab Correctly", GAIACA. Available at:[Link]
-
"Laboratory Hazardous Waste Disposal Guidelines", Central Washington University. Available at: [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Navigating the Safe Handling of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine: A Comprehensive Guide
The prudent handling of specialized chemical reagents is fundamental to laboratory safety and the integrity of research. This guide provides a detailed operational plan for the safe use and disposal of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, a substituted piperidine derivative commonly used in medicinal chemistry and drug development. By understanding the inherent hazards and adhering to the prescribed personal protective equipment (PPE) and handling protocols, researchers can minimize risk and ensure a safe laboratory environment.
Hazard Identification and GHS Classification
Based on data for the surrogate compound, 1-Boc-4-hydroxypiperidine, this class of compounds is classified as hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1][4]
GHS Hazard Classification Summary
| Hazard Category | Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][5][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][5][6] |
The Boc-protecting group does not mitigate the inherent irritant properties of the piperidine ring. The primary hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust or aerosols.[1][2][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[7][8] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves.[8] Ensure gloves are tested to a relevant standard (e.g., EN 374).[8][9] | Provides a chemical-resistant barrier to prevent skin contact and irritation.[1] |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.[7][8] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required.[1] However, if dust or aerosols are likely to be generated, a NIOSH-approved N95 dust mask or a respirator with a P1 filter is recommended.[4] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[1][2] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing the risk of exposure and cross-contamination.
Preparation and Weighing
-
Designated Area: All handling of solid 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control the release of dust.[4]
-
Gather Materials: Before starting, ensure all necessary PPE, spatulas, weighing paper, and sealable containers are within easy reach.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the material gently. Use a clean spatula for transfer.
-
Closure: Immediately and securely close the primary container after weighing.
-
Cleanup: Clean any residual dust from the weighing area using a damp cloth or a specialized laboratory vacuum cleaner. Do not use dry sweeping methods, which can disperse dust into the air.
Use in a Reaction
-
Controlled Addition: When adding the compound to a reaction vessel, do so in a controlled manner to prevent splashing or the generation of dust.
-
Ventilation: Ensure the reaction is carried out in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Temperature Control: Be aware of the reaction conditions. If heating is required, ensure it is done in a controlled manner to avoid the release of vapors.
Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all equipment used for handling the compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of appropriately.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9]
Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
Caption: Safe handling workflow for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, including excess reagent, contaminated weighing paper, gloves, and other disposable materials, must be collected in a designated, labeled, and sealed hazardous waste container.[1][3]
-
Container Labeling: The waste container must be clearly labeled with the chemical name and the appropriate hazard symbols.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not dispose of this compound down the drain or in the regular trash.[4][9]
By integrating these safety protocols into your standard operating procedures, you can create a safer research environment for yourself and your colleagues.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from [Link]
-
Antibodies. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878: 4-Hydroxypiperidine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
